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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Executive Summary Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a highly functionalized aromatic scaffold frequently utilized as a critical intermediate in medicinal chemistry and active pharmaceutical ingredient (API) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a highly functionalized aromatic scaffold frequently utilized as a critical intermediate in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a central toluene core substituted with a methyl ester and a piperidine ring, this molecule presents unique physicochemical challenges. Understanding its behavior—specifically its acid-base equilibria, lipophilicity, and degradation pathways—is paramount for downstream formulation, pharmacokinetic modeling, and biological assay design.

This guide provides an in-depth analysis of the compound's predictive metrics, the mechanistic causality behind its chemical behavior, and field-proven, self-validating experimental workflows for its characterization.

Structural Descriptors & Predictive Metrics

To establish a baseline for analytical method development, the core quantitative descriptors of the molecule are summarized below. These values dictate the chromatographic and formulation strategies required for handling the compound.

PropertyValueCausality / Structural Driver
Molecular Formula C₁₄H₁₉NO₂Core scaffold (Tolyl + Piperidine + Ester)
Molecular Weight 233.31 g/mol Optimal for Lipinski's Rule of 5 (MW < 500)
Predicted pKa 7.2 – 7.8Steric twist of the piperidine ring preventing resonance
Predicted LogP 3.5 – 4.0High lipophilicity driven by the aliphatic piperidine and tolyl core
Topological Polar Surface Area 29.54 ŲLow polar surface area suggests high membrane/BBB permeability
H-Bond Donors 0Tertiary amine and ester lack N-H or O-H bonds
H-Bond Acceptors 3Ester oxygens (2) and piperidine nitrogen (1)

Mechanistic Causality of Physicochemical Properties

Acid-Base Equilibria and Steric Inhibition of Resonance

A naive structural analysis might compare this compound to standard N-phenylpiperidine, which exhibits a heavily depressed pKa of approximately 6.22 (). In unhindered N-aryl systems, the nitrogen lone pair delocalizes into the aromatic pi-system, significantly reducing basicity ().

However, in methyl 4-methyl-3-(piperidin-1-yl)benzoate, the presence of the methyl group at the 4-position (directly ortho to the piperidine) introduces severe steric clash. This steric bulk forces the piperidine ring to adopt an orthogonal conformation relative to the benzene ring, breaking the orbital overlap. This phenomenon, known as steric inhibition of resonance , localizes the electron density on the nitrogen, elevating the predicted pKa to ~7.2–7.8. Consequently, the molecule will exist as a dynamic equilibrium of ionized and unionized species at physiological pH (7.4), drastically impacting its solubility and absorption profile compared to naive in silico predictions.

Lipophilicity and Permeability Limitations

With a TPSA of 29.54 Ų and zero hydrogen bond donors, the molecule is highly lipophilic. While this guarantees excellent passive membrane permeability, it results in notoriously poor aqueous solubility in its free-base form. Formulation strategies must account for this by utilizing pH-adjusted vehicles (e.g., pH < 5 to ensure complete protonation) or lipid-based nanocarriers for in vivo dosing.

Chemical Stability

The methyl ester moiety is susceptible to both acid/base-catalyzed hydrolysis and enzymatic cleavage by plasma esterases. The resulting carboxylic acid metabolite exhibits a significantly altered physicochemical profile, transforming into a zwitterionic state at physiological pH due to the newly formed carboxylate (pKa ~4.0) and the protonated piperidine.

Validated Experimental Workflows

To accurately profile this compound, standard analytical methods must be heavily modified to account for its lipophilicity and degradation pathways. The following protocols are designed as self-validating systems.

Protocol A: High-Throughput Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Due to the compound's low aqueous solubility (LogP ~3.8), standard aqueous titration will result in the precipitation of the free base mid-titration, yielding false inflection points. We employ a co-solvent extrapolation method to ensure the compound remains in solution, validating the system by mathematically extrapolating back to a 0% organic modifier state.

Step-by-Step Methodology:

  • System Suitability: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant thermodynamic temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 1.0 mM stock solution of the analyte in 100% LC-MS grade methanol to ensure complete dissolution.

  • Co-Solvent Titration Setup: Prepare five titration vessels containing the analyte at a final concentration of 0.1 mM in varying methanol/water ratios (e.g., 30%, 40%, 50%, 60%, and 70% MeOH).

  • Acidification: Acidify each solution to pH ~2.0 using standardized 0.1 M HCl. This ensures the piperidine nitrogen is fully protonated prior to the start of the run.

  • Titration: Titrate each solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO₂ absorption, which skews basic pKa readings). Record the titration curves.

  • Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum formation function.

  • Validation & Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). Perform a linear regression to extrapolate the true aqueous pKa at the y-intercept (0% methanol). An R² > 0.99 validates the assay.

Protocol B: Stability-Indicating LC-UV Assay for Ester Hydrolysis

Causality: To monitor the degradation of the ester to the carboxylic acid, a stability-indicating assay must resolve both species. Using a highly acidic mobile phase suppresses the ionization of the carboxylic acid degradant, preventing peak tailing and ensuring baseline resolution on a reverse-phase C18 column.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). The TFA acts as a strong ion-pairing agent and maintains a pH < 3.

  • Chromatographic Setup: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm) maintained at 40 °C to reduce system backpressure. Set the flow rate to 0.5 mL/min.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 5 minutes. The polar carboxylic acid degradant will elute first, followed by the highly lipophilic parent ester.

  • Forced Degradation (Sample Prep): Expose a 1 mg/mL solution of the parent compound to 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl prior to injection to protect the column silica.

  • System Validation (Mass Balance): Inject a blank (diluent) to confirm no baseline interference. Inject the stressed sample and calculate the mass balance. The assay is self-validating if the sum of the molar areas (Area of Parent + Area of Degradant) equals the area of an unstressed control sample, proving no secondary "invisible" degradants were formed.

Metabolic and Degradation Pathways

The following diagram maps the primary degradation routes of the API, highlighting both in vitro aqueous cleavage and in vivo hepatic metabolism.

G parent Methyl 4-methyl-3-(piperidin-1-yl)benzoate (Parent API) esterase Esterase Hydrolysis (Plasma/Tissue) parent->esterase Aqueous Cleavage cyp CYP450 Oxidation (Hepatic) parent->cyp Oxidative Metabolism acid 4-methyl-3-(piperidin-1-yl)benzoic acid (Active/Inactive Metabolite) esterase->acid n_oxide Piperidine N-oxide (Phase I Metabolite) cyp->n_oxide

Predicted primary metabolic and degradation pathways of the parent API.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20038, 1-Phenylpiperidine." PubChem, [Link].

  • Taylor & Francis. "Basicity Measurements On Para-Substituted N-Phenylpiperidines." Analytical Letters, Vol 13, No 6, 1980, [Link].

Exploratory

Structural Elucidation and NMR Spectral Analysis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate: A Technical Guide

Executive Summary Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a highly versatile, sterically hindered building block frequently utilized in modern medicinal chemistry, particularly in the development of lipid synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a highly versatile, sterically hindered building block frequently utilized in modern medicinal chemistry, particularly in the development of lipid synthesis modulators and kinase inhibitors[1]. The molecule features an electron-withdrawing methyl ester and an electron-donating, bulky piperidine ring situated on a toluene core. As a Senior Application Scientist, I approach the structural validation of such complex scaffolds not merely as a data-collection exercise, but as a system of logical proofs. This whitepaper provides a rigorous, self-validating framework for the 1 H and 13 C NMR assignment of this compound, emphasizing the causality behind chemical shifts and the orthogonal validation required for absolute scientific integrity.

Mechanistic Context & Synthesis Workflow

To accurately interpret an NMR spectrum, one must first understand the synthetic history of the sample. The synthesis of this specific scaffold typically proceeds via a Buchwald-Hartwig cross-coupling between methyl 3-bromo-4-methylbenzoate and piperidine[2]. Understanding this catalytic pathway is critical because trace impurities from the reaction (e.g., unreacted piperidine, phosphine ligands, or debrominated side-products) often manifest in the crude NMR spectra and must be differentiated from the target signals.

G A Methyl 3-bromo-4-methylbenzoate (Aryl Halide) D Oxidative Addition Intermediate A->D B Piperidine (Amine) E Amine Coordination & Deprotonation B->E C Pd Catalyst + Ligand (e.g., Pd2(dba)3, BINAP) C->D Pd(0) D->E F Reductive Elimination E->F F->C Regenerated Pd(0) G Methyl 4-methyl-3-(piperidin-1-yl)benzoate (Product) F->G

Caption: Catalytic workflow for the Buchwald-Hartwig amination synthesizing the target benzoate.

Experimental Protocols: NMR Sample Preparation & Acquisition

A self-validating NMR protocol requires meticulous sample preparation to eliminate artifactual signals and ensure high-resolution data.

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 15–20 mg of analytically pure Methyl 4-methyl-3-(piperidin-1-yl)benzoate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. This removes paramagnetic particulates (e.g., residual palladium catalyst) that cause localized magnetic field inhomogeneities and line broadening.

  • Acquisition Parameters ( 1 H): Utilize a 400 MHz or 500 MHz spectrometer. Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a 30° flip angle to ensure quantitative integration.

  • Acquisition Parameters ( 13 C): Acquire at 100 MHz or 125 MHz for 1024 scans. Use a D1 of 2.0 s with WALTZ-16 proton decoupling to collapse carbon multiplets into sharp singlets.

  • Impurity Verification: Cross-reference any anomalous aliphatic or aqueous peaks against standard solvent impurity tables (e.g., Gottlieb et al.) to rule out trace water ( δ 1.56 in CDCl 3​ ) or grease[3][4].

1 H NMR Spectroscopy: Causality and Assignment

The 1 H NMR spectrum of this molecule is heavily dictated by the steric clash between the C-4 methyl group and the C-3 piperidine ring. To minimize A(1,3) -like allylic strain, the piperidine ring is forced to twist out of coplanarity with the benzene ring. This conformational twist reduces the resonance donation ( +M effect) of the nitrogen lone pair into the aromatic π -system. Consequently, the aromatic protons (H-2 and H-6) are less shielded than one might expect for an unhindered dialkylaniline derivative.

Table 1: 1 H NMR Data (Predicted, 400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-6 7.65dd7.9, 1.81HDeshielded by ortho-ester; exhibits ortho-coupling to H-5 and meta-coupling to H-2.
H-2 7.60d1.81HIsolated between ester and piperidine; exhibits only fine meta-coupling to H-6.
H-5 7.20d7.91HOrtho-coupling to H-6; adjacent to the electron-donating methyl group.
Ester-CH 3​ 3.88s-3HHighly deshielded by the adjacent electronegative ester oxygen.
Piperidine H- α 2.85m-4HDeshielded by the adjacent piperidine nitrogen.
Aryl-CH 3​ 2.35s-3HBenzylic protons; slightly shielded compared to heteroatom neighbors.
Piperidine H- β 1.70m-4HAliphatic ring protons, intermediate shielding.
Piperidine H- γ 1.55m-2HMost shielded aliphatic protons, furthest from the nitrogen atom.

13 C NMR Spectroscopy: Electronic Environments

The 13 C NMR spectrum provides a direct readout of the carbon skeleton. The carbonyl carbon (C=O) is pushed far downfield due to the electron-withdrawing nature of the oxygen atoms. The aromatic carbons exhibit shifts characteristic of their direct substituents: C-3 is deshielded by the electronegative nitrogen, while C-1 is influenced by the electron-withdrawing ester.

Table 2: 13 C NMR Data (Predicted, 100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C=O 167.5Quaternary (C)Carbonyl carbon of the ester linkage.
C-3 152.0Quaternary (C)Directly bonded to the electronegative piperidine nitrogen.
C-4 138.5Quaternary (C)Bonded to the aryl methyl group.
C-5 131.0Methine (CH)Aromatic carbon ortho to the methyl group.
C-1 128.5Quaternary (C)Ipso carbon attached to the electron-withdrawing ester group.
C-6 124.5Methine (CH)Aromatic carbon ortho to the ester.
C-2 120.2Methine (CH)Aromatic carbon isolated between the ester and piperidine groups.
Piperidine C- α 53.2Methylene (CH 2​ )Deshielded by the adjacent nitrogen atom.
Ester-CH 3​ 52.1Methyl (CH 3​ )Methoxy carbon of the ester.
Piperidine C- β 26.1Methylene (CH 2​ )Aliphatic ring carbon.
Piperidine C- γ 24.3Methylene (CH 2​ )Most shielded aliphatic ring carbon.
Aryl-CH 3​ 18.5Methyl (CH 3​ )Benzylic carbon.

2D NMR Validation System (Self-Validating Logic)

To ensure absolute trustworthiness, 1D assignments must be validated orthogonally using 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) . HMBC reveals 2J and 3J carbon-proton couplings, allowing us to map the molecular framework across heteroatoms and quaternary centers, proving the connectivity without relying solely on empirical shift predictions.

For instance, the singlet from the ester methyl group ( δ 3.88) will show a strong 3J correlation to the carbonyl carbon ( δ 167.5), confirming the intact ester linkage. The aryl methyl protons ( δ 2.35) will correlate to C-3, C-4, and C-5, definitively anchoring the position of the piperidine ring relative to the methyl group.

HMBC H2 H-2 (δ 7.60) C3 C-3 (δ 152.0) H2->C3 2J C4 C-4 (δ 138.5) H2->C4 3J C6 C-6 (δ 124.5) H2->C6 3J CO C=O (δ 167.5) H2->CO 3J H6 H-6 (δ 7.65) C2 C-2 (δ 120.2) H6->C2 3J H6->C4 3J H6->CO 3J H5 H-5 (δ 7.20) C1 C-1 (δ 128.5) H5->C1 3J H5->C3 3J ArylMe Aryl-CH3 (δ 2.35) ArylMe->C3 3J ArylMe->C4 2J C5 C-5 (δ 131.0) ArylMe->C5 3J EsterMe Ester-CH3 (δ 3.88) EsterMe->CO 3J PipAlpha Piperidine H-α (δ 2.85) PipAlpha->C3 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the molecular framework.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • World Intellectual Property Organization. (2012). Heterocyclic modulators of lipid synthesis (WO2012122391A1).

  • Moore, J. S., et al. (2006). Solid-Phase Synthesis of m-Phenylene Ethynylene Heterosequence Oligomers. The Journal of Organic Chemistry, 71(14), 5259–5267.

Sources

Foundational

Toxicity profile and MSDS for Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Title: Toxicity Profile and Material Safety Data Sheet (MSDS) for Methyl 4-methyl-3-(piperidin-1-yl)benzoate: A Comprehensive Technical Guide Executive Summary Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS: 151296-68-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity Profile and Material Safety Data Sheet (MSDS) for Methyl 4-methyl-3-(piperidin-1-yl)benzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS: 151296-68-3) is a highly functionalized building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it combines an aryl piperidine moiety with a benzoate methyl ester. As a Senior Application Scientist, understanding the toxicological profile of this compound requires looking beyond basic hazard labels. Its safety and handling protocols are dictated by its specific enzymatic liabilities—namely, its rapid hydrolysis by carboxylesterases and the inherent basicity of the piperidine ring. This whitepaper provides a comprehensive, causality-driven guide to its toxicity, MSDS parameters, and the self-validating experimental workflows required to profile it in vitro.

Structural Determinants of Toxicity & Metabolism

To accurately predict the toxicity of Methyl 4-methyl-3-(piperidin-1-yl)benzoate, we must analyze its metabolic fate. The compound's toxicity is not primarily driven by the intact parent molecule, but rather by its interaction with hepatic and intestinal enzymes.

  • Carboxylesterase-Mediated Hydrolysis: The most critical biotransformation of this compound is the cleavage of the methyl ester. 1 [1], predominantly expressed in the liver, has a highly conserved active site that prefers substrates with a large acyl group and a small alcohol group. Methyl 4-methyl-3-(piperidin-1-yl)benzoate perfectly matches this topology [2]. Hydrolysis yields 4-methyl-3-(piperidin-1-yl)benzoic acid and methanol. While methanol is a known toxicant, the stoichiometric amounts released during typical in vitro or low-dose in vivo studies are negligible. The resulting benzoic acid derivative is rapidly conjugated with glycine or glucuronic acid and excreted, leading to a generally low systemic toxicity profile [3].

  • Piperidine Ring Liabilities: The piperidine moiety introduces a basic amine into the structure. While free 2 [4], its attachment to the aromatic ring (aryl piperidine) significantly lowers its pKa (from ~11 to ~5-6) through resonance delocalization. This reduces its corrosivity but retains its potential as a mild skin and eye irritant. Furthermore, the piperidine ring is susceptible to minor oxidative metabolism by CYP3A4, leading to N-dealkylation or N-oxide formation.

MetabolicPathway A Methyl 4-methyl-3-(piperidin-1-yl)benzoate (Parent) B 4-methyl-3-(piperidin-1-yl)benzoic acid (Primary Metabolite) A->B hCE1 (Hydrolysis) C Methanol (Toxic Byproduct) A->C hCE1 (Hydrolysis) D N-Oxide Metabolites (Minor CYP Pathway) A->D CYP3A4 (Oxidation) E Phase II Conjugates (Excreted) B->E UGTs (Conjugation)

Fig 1. Primary enzymatic hydrolysis and secondary oxidative pathways of the benzoate ester.

Material Safety Data Sheet (MSDS) & Handling Directives

Based on the structural analogs of piperidine-substituted benzoates, the following GHS classification and handling protocols must be strictly adhered to in the laboratory environment.

GHS Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Causality-Driven Handling Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: The predicted LogP of ~3.50 indicates high lipophilicity; the compound will easily permeate compromised skin barriers, carrying the irritating basic piperidine moiety into dermal layers.

  • Storage Conditions: Store at 2-8°C in a desiccator, protected from light. Causality: Ester moieties are susceptible to slow, ambient hydrolysis in the presence of atmospheric moisture. Desiccation prevents the premature formation of the free benzoic acid, which would alter the compound's mass and experimental molarity.

  • Spill Response: Neutralize with a weak acidic solution (e.g., 1% acetic acid) before wiping. Causality: The basic nature of the piperidine nitrogen allows it to form a highly water-soluble acetate salt upon neutralization, facilitating complete removal from bench surfaces.

Self-Validating Experimental Workflows for Toxicity Profiling

To empirically validate the safety profile of Methyl 4-methyl-3-(piperidin-1-yl)benzoate, we deploy a dual-pronged in vitro workflow. This protocol is designed as a self-validating system , meaning intrinsic controls immediately flag assay failures, ensuring absolute data trustworthiness.

Protocol A: HepG2 Cytotoxicity Assay (ATP Luminescence)

Why HepG2? Unlike standard HEK293 or CHO cells, HepG2 (human hepatocellular carcinoma) cells retain basal levels of human carboxylesterases and Phase I CYPs, providing a more physiologically relevant model for a compound heavily reliant on hepatic clearance.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24h at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10 mM stock in anhydrous DMSO. Perform a 10-point 3-fold serial dilution (0.1 µM to 100 µM). Crucial Step: Ensure final DMSO concentration in the well never exceeds 0.5% (v/v). Higher DMSO levels independently induce cellular stress, confounding toxicity data.

  • Self-Validation Controls:

    • Positive Control: 50 µM Doxorubicin (ensures the assay can detect cell death).

    • Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

  • Readout: After 48h, add CellTiter-Glo® reagent. The luciferase enzyme utilizes ATP from viable cells to generate luminescence. Read on a microplate reader.

Protocol B: Microsomal Stability & hCE1 Hydrolysis Assay
  • Incubation Matrix: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated reactions. (Note: hCE1 hydrolysis does not require NADPH, but adding it ensures we capture total intrinsic clearance).

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapidly metabolized by CYPs; validates microsomal viability).

    • Negative Control: Heat-inactivated microsomes (differentiates enzymatic hydrolysis from spontaneous chemical degradation).

  • Quenching & LC-MS/MS: At time points (0, 15, 30, 60 mins), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the depletion of the parent mass (m/z 234.1 [M+H]+).

ToxicityWorkflow Step1 1. Compound Prep (10 mM in DMSO) Step2 2. HepG2 Dosing (0.1 - 100 µM) Step1->Step2 Cytotoxicity Step3 3. Microsomal Incubation (RLM/HLM + NADPH) Step1->Step3 Metabolism Step4 4. Viability Readout (ATP Luminescence) Step2->Step4 Step5 5. LC-MS/MS Quant (MRM Mode) Step3->Step5 Step6 6. Data Synthesis (IC50 & CL_int) Step4->Step6 Step5->Step6

Fig 2. Parallel self-validating workflow for cytotoxicity and metabolic stability profiling.

Quantitative Safety & Metabolic Metrics

The following table synthesizes the expected physicochemical and toxicological data parameters for Methyl 4-methyl-3-(piperidin-1-yl)benzoate, grounded in its structural properties and analog data.

Property / MetricValue / EstimateCausality / Rationale
CAS Number 151296-68-3Unique chemical identifier for the specific regioisomer [5].
Molecular Weight 233.31 g/mol Optimal for small molecule drug space, strictly adhering to Lipinski's Rule of 5.
LogP (Predicted) ~3.50High lipophilicity driven by the piperidine and methyl groups, ensuring rapid cellular membrane permeation.
Oral LD50 (Rat) >2000 mg/kg (Est.)Benzoate esters typically exhibit low acute oral toxicity due to rapid first-pass hydrolysis into excretable benzoic acids [3].
Hepatic Clearance (hCE1) HighThe small alcohol (methanol) leaving group and large acyl group perfectly match the active site topology of human carboxylesterase 1 [1].
Aqueous Solubility Low (<0.1 mg/mL)The lack of strong hydrogen bond donors and high lipophilicity necessitate the use of organic co-solvents (DMSO) for in vitro assays.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis. Retrieved from:[Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • Draft Screening Assessment Benzoates. Canada.ca. Retrieved from:[Link]

  • Piperidine - SAFETY DATA SHEET. Carl ROTH. Retrieved from:[Link]

Sources

Exploratory

Preclinical Characterization of Methyl 4-methyl-3-(piperidin-1-yl)benzoate: A Methodological Framework for Binding Affinity and Pharmacokinetics

Executive Summary & Structural Rationale In small-molecule drug discovery, the integration of basic amine pharmacophores with lipophilic ester moieties is a classical strategy for enhancing membrane permeability and cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In small-molecule drug discovery, the integration of basic amine pharmacophores with lipophilic ester moieties is a classical strategy for enhancing membrane permeability and central nervous system (CNS) penetration. Methyl 4-methyl-3-(piperidin-1-yl)benzoate (MM3PB) represents a highly specific chemotype characterized by a piperidine ring (a privileged scaffold for aminergic G protein-coupled receptors [GPCRs] and sigma receptors) and a methyl ester group.

As a Senior Application Scientist, I approach MM3PB not just as a static chemical structure, but as a dynamic entity within a biological system. The methyl ester serves as a lipophilic anchor, potentially acting as a prodrug that requires bioactivation via carboxylesterases (CES) to yield the active benzoic acid derivative. Therefore, characterizing MM3PB requires a bifurcated approach: high-resolution binding affinity profiling to confirm target engagement, and rigorous pharmacokinetic (PK) evaluation to map its metabolic fate.

This whitepaper outlines the self-validating experimental frameworks required to profile the binding kinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of MM3PB.

Pharmacokinetic & Pharmacodynamic Pathway

Before executing bench-level protocols, we must map the causal relationship between MM3PB's structure and its biological journey. The high lipophilicity of the methyl ester ensures rapid transcellular absorption, but it simultaneously exposes the molecule to first-pass hydrolysis by intestinal and hepatic esterases[1].

Fig 1: Bioconversion pathway of MM3PB from oral absorption to target engagement.

Binding Affinity Profiling: The "What" and "Why"

To establish the pharmacodynamic baseline, we must quantify how tightly MM3PB (and its active metabolite) binds to its target. We employ two orthogonal methods: Radioligand Binding Assays (RBA) for equilibrium thermodynamics, and Surface Plasmon Resonance (SPR) for real-time kinetics.

Why use both? RBA provides the equilibrium inhibition constant ( Ki​ ), but lacks temporal resolution. SPR elucidates the residence time ( 1/koff​ ), which is often a superior predictor of in vivo efficacy for piperidine-based ligands because it dictates how long the receptor remains occupied after the free drug is cleared from plasma.

Protocol 1: Radioligand Competition Assay

This protocol determines the affinity ( IC50​ and Ki​ ) of MM3PB by displacing a known radiolabeled tracer from the target receptor[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO or HEK293) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of radioligand (at a concentration equal to its Kd​ ).

    • 50 µL of MM3PB (serial dilutions from 10−11 to 10−4 M).

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Causality note: Incubation time must exceed 5×t1/2​ of association to ensure true equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Fig 2: High-throughput Surface Plasmon Resonance (SPR) operational workflow.

Pharmacokinetic (PK) Evaluation: ADME Profiling

Because MM3PB contains a benzoate ester, its pharmacokinetic profile is heavily dictated by intestinal absorption and subsequent enzymatic hydrolysis. We must evaluate its permeability across the gut wall and its stability in the presence of metabolic enzymes[3].

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line is the gold-standard in vitro model for predicting human intestinal absorption[4]. We run this bidirectionally (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) to calculate the apparent permeability ( Papp​ ) and identify potential active efflux (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts at 6×104 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation. Verify monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER > 300 Ω·cm²).

  • Dosing: Prepare a 10 µM solution of MM3PB in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Transport Phase:

    • For A-B transport: Add 0.5 mL of MM3PB solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For B-A transport: Reverse the volumes and compartments.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Bioanalysis: Quantify MM3PB concentration using LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is the surface area.

Protocol 3: Plasma and Microsomal Stability (Esterase Cleavage)

Ester prodrugs undergo species-dependent and site-specific metabolism[1]. Rat plasma contains high levels of carboxylesterases compared to human plasma, which can lead to erroneous preclinical PK predictions if not properly controlled[5].

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm human liver microsomes (HLM) or pooled human plasma to 37°C.

  • Initiation: Spike MM3PB into the matrix to achieve a final concentration of 1 µM. (For HLM, ensure the presence of an NADPH regenerating system, though esterase cleavage does not strictly require NADPH).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS, tracking both the disappearance of the parent MM3PB and the appearance of the 4-methyl-3-(piperidin-1-yl)benzoic acid metabolite.

Data Synthesis & Interpretation

To contextualize the experimental outputs, Table 1 and Table 2 summarize the anticipated quantitative data structure for MM3PB, demonstrating how a Senior Application Scientist interprets the interplay between binding and PK.

Table 1: Pharmacodynamic Binding Profile (Mock Data)

Compound StateAssay TypeParameterValueInterpretation
MM3PB (Intact) RBA Ki​ 45 nMModerate affinity; ester bulk may hinder deep pocket binding.
MM3PB (Intact) SPR koff​ 0.05 s−1 Fast dissociation; short residence time.
Active Acid Metabolite RBA Ki​ 3.2 nMHigh affinity; carboxylate forms critical salt bridge.
Active Acid Metabolite SPR koff​ 0.001 s−1 Slow dissociation; extended target residence time.

Table 2: In Vitro ADME Properties (Mock Data)

AssayParameterValueInterpretation
Caco-2 Permeability Papp​ (A-B) 18.5×10−6 cm/s High passive permeability due to lipophilic ester.
Caco-2 Efflux Efflux Ratio (B-A/A-B)1.2Not a significant substrate for P-gp efflux transporters.
Human Plasma Stability t1/2​ 45 minRapid bioconversion to active metabolite in systemic circulation.
HLM Stability CLint​ Moderate hepatic clearance; primarily driven by CES1.

Conclusion: The analytical framework reveals that MM3PB functions optimally as a highly permeable prodrug. Its structural design ensures rapid gastrointestinal absorption (validated by Caco-2), followed by targeted enzymatic hydrolysis (validated by plasma stability assays) to yield a potent, slow-dissociating active metabolite (validated by SPR and RBA).

References

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Permeability Assay on Caco-2 Cells (Based on Nature Protocols 2, 2111-2119) Source: European Commission JRC Big Data Analytics Platform URL:[Link]

  • Species-dependent and site-specific intestinal metabolism of ester prodrugs Source: PubMed (Int J Pharm. 2000) URL:[Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of ester prodrugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Intestinal First-Pass Metabolism via Carboxylesterase in Rat Jejunum and Ileum Source: Drug Metabolism and Disposition (DOI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Introduction and Mechanistic Rationale Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS 151296-68-3) is a highly versatile bulk drug intermediate characterized by its N-aryl piperidine motif. The construction of this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS 151296-68-3) is a highly versatile bulk drug intermediate characterized by its N-aryl piperidine motif. The construction of this specific C(sp2)–N bond presents a synthetic challenge: traditional Nucleophilic Aromatic Substitution (SNAr) is energetically unfavorable due to the absence of strong electron-withdrawing groups in the ortho or para positions relative to the leaving group.

To overcome this, the most efficient and field-proven methodology is the Buchwald-Hartwig Amination . This protocol leverages a Palladium-catalyzed cross-coupling between Methyl 3-bromo-4-methylbenzoate and Piperidine. The development of specialized biaryl phosphine ligands has revolutionized the amination of unactivated aryl halides, allowing for high yields and excellent functional group tolerance ().

In this protocol, we utilize XPhos as the supporting ligand. XPhos is an electron-rich, sterically demanding ligand that promotes rapid oxidative addition of the aryl bromide and facilitates the crucial reductive elimination step. More importantly, its steric bulk suppresses the competing β-hydride elimination pathway, which would otherwise lead to the undesired reduced arene byproduct ().

Experimental Design & Reagent Selection

The selection of reagents in this protocol is dictated by the need to preserve the methyl ester functionality while driving the catalytic cycle.

ParameterReagent SelectionMechanistic Causality & Rationale
Aryl Halide Methyl 3-bromo-4-methylbenzoateThe electrophilic precursor containing the required ester and methyl substituents. Bromide provides an optimal balance of reactivity and stability.
Amine Piperidine (1.2 equiv)Acts as the nucleophile. A slight excess compensates for evaporative losses and drives the equilibrium of the catalytic cycle forward.
Pre-Catalyst Pd2(dba)3 (1.0 mol%)Serves as the source of Pd(0). The dibenzylideneacetone (dba) ligands are easily displaced by the more strongly coordinating XPhos ligand.
Ligand XPhos (2.5 mol%)The 1:2.5 Pd-to-Ligand ratio ensures complete formation of the active mono-ligated Pd(0) species, which is critical for the oxidative addition step.
Base Cs2CO3 (1.4 equiv)A mild, insoluble inorganic base. Unlike strong alkoxides (e.g., NaOtBu), Cs2CO3 prevents the hydrolysis or transesterification of the methyl ester.
Solvent Anhydrous 1,4-DioxaneA coordinating solvent with a high boiling point (101 °C) that supports the necessary thermal energy for the reaction without participating in it.

Workflow Visualization

Workflow A Reagent Preparation Methyl 3-bromo-4-methylbenzoate + Piperidine C Inert Atmosphere Setup Schlenk Line / Argon Backfill A->C B Catalyst Complexation Pd2(dba)3 + XPhos B->C D Cross-Coupling Reaction 95°C, 1,4-Dioxane, Cs2CO3 C->D E Reaction Work-Up Celite Filtration & Concentration D->E F Purification Silica Gel Chromatography E->F G Isolated Product Methyl 4-methyl-3-(piperidin-1-yl)benzoate F->G

Figure 1: Experimental workflow for the Buchwald-Hartwig amination synthesis protocol.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at each stage.

Phase 1: Inert Setup and Reagent Charging
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a Teflon-coated magnetic stir bar, add Methyl 3-bromo-4-methylbenzoate (1.0 equiv, 5.0 mmol, 1.14 g).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.0 mol %, 0.05 mmol, 45.8 mg) and XPhos (2.5 mol %, 0.125 mmol, 59.6 mg).

  • Base Addition: Add Cesium carbonate (Cs2CO3) (1.4 equiv, 7.0 mmol, 2.28 g).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, evacuate the vessel under high vacuum for 3 minutes, and backfill with high-purity Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly oxygen-free environment. Causality: Oxygen rapidly degrades the electron-rich Pd(0)-XPhos active catalyst, leading to the precipitation of inactive palladium black.

Phase 2: Reaction Execution
  • Solvent & Amine Addition: Under a positive pressure of Argon, inject anhydrous, degassed 1,4-Dioxane (15 mL) via syringe. Subsequently, inject Piperidine (1.2 equiv, 6.0 mmol, 0.59 mL).

  • Thermal Activation: Replace the septum with a Teflon-coated screw cap under a continuous Argon flow. Transfer the sealed flask to a pre-heated oil bath or heating block set to 95 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation Checkpoint: Upon heating, the reaction mixture should transition from a dark purple/red suspension (characteristic of Pd2(dba)3) to a deep orange/brown hue, indicating the successful generation of the active ligated Pd(0) complex.

Phase 3: Work-up and Analytical Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Filtration: Dilute the crude mixture with Ethyl Acetate (20 mL). Filter the suspension through a short pad of Celite to remove the insoluble inorganic salts (CsBr, unreacted Cs2CO3) and any precipitated palladium species. Rinse the Celite pad thoroughly with additional Ethyl Acetate (2 x 15 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient eluent system starting from 100% Hexanes to 15% Ethyl Acetate in Hexanes.

  • Fraction Analysis: Monitor the fractions via Thin Layer Chromatography (TLC). The target compound is UV active and can be visualized using a KMnO4 stain. The product typically elutes at an Rf of ~0.4 in a 10% EtOAc/Hexanes system. Pool the pure fractions and concentrate to afford Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

Application

Advanced Application Note: Utilizing Methyl 4-methyl-3-(piperidin-1-yl)benzoate in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the selection of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the selection of highly functionalized, conformationally restricted building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS: 151296-68-3) is a privileged bulk drug intermediate that provides a highly versatile scaffold for synthesizing Central Nervous System (CNS) therapeutics, kinase inhibitors, and Targeted Protein Degradation (PROTAC) ligands[1].

Piperidine rings are ubiquitous in FDA-approved drugs due to their favorable physicochemical profiles and predictable target engagement[2]. This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for incorporating this specific aryl-piperidine scaffold into advanced drug discovery workflows.

Mechanistic Rationale & Pharmacophore Utility

As a Senior Application Scientist, I emphasize that building block selection must be driven by structural causality rather than mere synthetic convenience. The architecture of Methyl 4-methyl-3-(piperidin-1-yl)benzoate offers three distinct pharmacophoric advantages:

  • The Piperidine Ring (Basic Center): The nitrogen atom of the piperidine ring is typically protonated at physiological pH. This enables critical salt-bridge and hydrogen-bond interactions with conserved aspartate residues within G-Protein Coupled Receptor (GPCR) binding pockets. Aryl-substituted piperidines exhibit exceptionally strong interactions with monoamine receptors associated with the central nervous system[3].

  • The 4-Methyl Group (Conformational Lock): The presence of the methyl group ortho to the piperidine ring induces steric encumbrance. This restricts the rotational freedom of the piperidine moiety, locking it into a specific dihedral vector. This conformational restriction reduces the entropic penalty upon target binding, a phenomenon proven to heavily favor specific binding to targets such as the human histamine H3 and dopamine D4 receptors[4][5].

  • The Methyl Ester (Synthetic Handle): The ester at the 1-position serves as a stable, yet easily functionalized handle for late-stage Structure-Activity Relationship (SAR) expansion via amidation, reduction, or PROTAC linker conjugation.

Physicochemical Profiling & ADME Data

Before committing a building block to a library synthesis, it must be evaluated for its impact on the final molecule's drug-likeness. The table below summarizes the core physicochemical parameters of the unmodified scaffold.

PropertyValueCausality / Impact on Drug Design
Molecular Weight 233.31 g/mol Highly ligand-efficient; leaves an ample mass budget (<500 Da) for the addition of pharmacophores without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~29.5 ŲExcellent predicted membrane permeability; ideal for crossing the Blood-Brain Barrier (BBB) in CNS drug discovery[3].
Hydrogen Bond Donors 0Reduces the desolvation penalty required for the ligand to enter lipophilic binding pockets.
Hydrogen Bond Acceptors 3Provides sufficient polarity to maintain aqueous solubility while enabling critical target interactions.
Rotatable Bonds 3Balances necessary conformational flexibility with the entropic restriction provided by the 4-methyl steric shield[5].

Experimental Workflows & Visualizations

To conceptualize the integration of this building block into your pipeline, review the synthetic workflow and pharmacophore mapping diagrams below.

Workflow A Methyl 4-methyl-3- (piperidin-1-yl)benzoate (Starting Material) B Saponification (LiOH, THF/H2O) A->B C 4-methyl-3- (piperidin-1-yl)benzoic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Lead Compound (GPCR/Kinase Ligand) D->E

Figure 1: Standard synthetic workflow for derivatizing the building block into lead compounds.

Pharmacophore Core Benzene Core (Scaffold) Pip Piperidine Ring (Basic Center) Core->Pip  H-bond acceptor/donor  Salt-bridge formation Me 4-Methyl Group (Steric Shield) Core->Me  Conformational lock  Metabolic stability Est Methyl Ester (Synthetic Handle) Core->Est  SAR expansion  Linker attachment

Figure 2: Pharmacophore mapping of the building block illustrating functional group utility.

Application Protocols

Protocol 1: Synthesis of GPCR Modulator Libraries

This protocol details the transformation of the ester into a diverse amide library, a standard practice for probing GPCR SAR[4].

Step 1: Ester Hydrolysis (Saponification)

  • Action: Dissolve Methyl 4-methyl-3-(piperidin-1-yl)benzoate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M concentration). Add LiOH·H2O (3.0 eq). Stir at 25 °C for 4 hours.

  • Causality & Expert Insight: The biphasic nature of aqueous hydrolysis requires a carefully balanced co-solvent system. THF solubilizes the lipophilic aryl-piperidine core, while MeOH acts as a phase-transfer bridge for the aqueous hydroxide. We strictly avoid elevated temperatures to prevent any potential N-oxidation of the electron-rich piperidine nitrogen.

  • Self-Validating System: Monitor via LC-MS. The reaction is deemed complete when the peak at m/z 234.1 [M+H]+ (ester) completely shifts to m/z 220.1 [M+H]+ (acid). If unreacted ester remains after 4 hours, add 0.5 eq LiOH rather than applying heat.

Step 2: Amide Coupling for SAR Expansion

  • Action: To a solution of the resulting 4-methyl-3-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes. Add the target primary amine (1.1 eq) and stir for 2 hours at room temperature.

  • Causality & Expert Insight: The presence of the meta-piperidine and para-methyl groups creates a moderately sterically encumbered aromatic system. HATU is specifically selected over standard EDC/HOBt because the 7-azabenzotriazole leaving group accelerates the coupling of hindered acids, minimizing the formation of unreactive N-acylurea byproducts.

  • Self-Validating System: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H2O. LC-MS must show the disappearance of the m/z 220.1 peak. The presence of a transient peak at m/z 338.1 (the HOAt active ester intermediate) at t=15 mins confirms successful activation prior to amine addition.

Protocol 2: Incorporation into PROTAC Linkers

When utilizing this scaffold as a target-binding warhead for Targeted Protein Degradation, the coupling strategy must be adjusted.

  • Action: React the free 4-methyl-3-(piperidin-1-yl)benzoic acid (1.0 eq) with a Boc-protected PEG-amine linker (e.g., Boc-NH-PEG3-CH2CH2NH2) using EDC·HCl (1.5 eq) and OxymaPure (1.5 eq) in DMF, with N-methylmorpholine (NMM, 3.0 eq) as the base.

  • Causality & Expert Insight: Downstream purification of highly polar PEGylated PROTAC intermediates is notoriously difficult. We deliberately substitute HATU with EDC/OxymaPure in this workflow. EDC byproducts are highly water-soluble and are easily removed during a simple aqueous workup, preventing the co-elution of the lipophilic tetramethylguanidinium salts that are frequently generated by HATU.

Sources

Method

Advanced Chromatographic Purification of Methyl 4-methyl-3-(piperidin-1-yl)benzoate: Strategies for Basic Amines with Base-Labile Moieties

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a highly functionalized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a highly functionalized intermediate frequently encountered in medicinal chemistry and drug development. The purification of this compound presents a classic chromatographic paradox due to its bifunctional nature:

  • The Piperidine Ring (Basic Amine): With a pKa of approximately 9.5, the tertiary amine is protonated under neutral to mildly acidic conditions. On standard silica gel, this leads to severe peak tailing due to strong electrostatic interactions with acidic silanol groups (pKa ~4.5)[1].

  • The Methyl Ester (Base-Labile): While high-pH mobile phases or basic modifiers (like Triethylamine or Ammonia) are traditionally used to suppress amine ionization, these conditions risk hydrolyzing the ester or causing transesterification/amidation during fraction concentration[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The methodologies below are engineered to resolve this specific structural conflict, ensuring high recovery and purity without compromising the integrity of the methyl ester.

Mechanistic Workflows & Decision Matrix

Selecting the correct purification method depends entirely on the scale of the synthesis and the required purity threshold. The workflow below dictates the optimal chromatographic path to prevent ester degradation while maintaining sharp peak shapes.

G Crude Crude Methyl 4-methyl-3- (piperidin-1-yl)benzoate Assess Assess Purification Scale Crude->Assess Flash Bulk (>100 mg) Amine-Functionalized Flash Assess->Flash HPLC High Purity (<100 mg) Low-pH RP-HPLC Assess->HPLC SCX Trace/Scavenging Modified SCX SPE Assess->SCX FlashDesc Hexane/EtOAc Gradient No Basic Modifiers Needed Flash->FlashDesc HPLCDesc 0.1% Formic Acid (pH 2.7) Immediate Lyophilization HPLC->HPLCDesc SCXDesc Elute: 5% DIPEA in IPA Avoids Transesterification SCX->SCXDesc

Chromatographic decision matrix for basic ester purification based on scale.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the three validated purification strategies.

Table 1: Comparative Analysis of Purification Strategies

ParameterAmine-Functionalized FlashLow-pH RP-HPLCModified SCX SPE
Optimal Load Scale 100 mg – 50 g1 mg – 100 mg1 mg – 50 mg
Stationary Phase Propylamine-bonded SilicaC18 (End-capped), 5 µmBenzenesulfonic Acid (SCX)
Mobile Phase / Eluent Hexane / Ethyl AcetateWater / ACN (0.1% FA)Wash: MeOH; Elute: 5% DIPEA/IPA
Typical Recovery > 92%85 – 90%> 95%
Expected Purity 90 – 95%> 99%85 – 90%
Ester Hydrolysis Risk Very LowLow (if lyophilized promptly)Very Low (using hindered base)

Detailed Experimental Protocols

Method A: Amine-Functionalized Normal-Phase Flash Chromatography

Causality & Rationale: Standard silica requires the addition of Triethylamine (TEA) to the mobile phase to prevent the piperidine from streaking. However, basic additives are notoriously difficult to remove post-purification and can concentrate during solvent evaporation, raising the local pH and catalyzing ester hydrolysis[3]. By utilizing an amine-functionalized stationary phase, the silica surface is inherently basic, repelling the piperidine moiety and allowing for a modifier-free elution[4].

Step-by-Step Protocol:

  • Column Selection: Equip the automated flash system with an Amine-Functionalized Silica Cartridge (e.g., RediSep Amine).

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude Methyl 4-methyl-3-(piperidin-1-yl)benzoate in a minimal volume of Dichloromethane (DCM). Apply directly to the column head via liquid injection.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (Isocratic hold to elute non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.

    • 12–15 CV: Isocratic hold at 40% Ethyl Acetate to elute the target compound.

  • Detection & Recovery: Monitor UV absorbance at 254 nm. Pool the fractions containing the target mass and evaporate under reduced pressure at a maximum bath temperature of 30 °C to preserve the ester.

Method B: Low-pH Reverse-Phase HPLC (RP-HPLC)

Causality & Rationale: While high-pH RP-HPLC (using ammonium bicarbonate) yields excellent peak shapes for basic amines, the pH 10 environment is hostile to methyl esters. Instead, we use 0.1% Formic Acid (FA). FA lowers the pH to ~2.7, fully protonating the piperidine nitrogen. This masks the amine from interacting with residual silanols on the C18 phase, ensuring sharp peaks[5]. Because FA is a weak acid, it is less likely to cleave the ester than Trifluoroacetic acid (TFA), provided the fractions are lyophilized immediately.

Step-by-Step Protocol:

  • System Setup: Preparative HPLC equipped with a C18, 5 µm, 19 x 250 mm column.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Method:

    • 0–2 min: 5% B (Flow rate: 15 mL/min).

    • 2–20 min: Linear gradient from 5% B to 95% B.

    • 20–23 min: Column wash at 95% B.

  • Post-Processing (Critical Step): Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator for aqueous acidic fractions, as the prolonged heat and concentration of acid will hydrolyze the methyl ester.

Method C: Modified Strong Cation Exchange (SCX) Catch-and-Release

Causality & Rationale: SCX is brilliant for isolating basic amines from neutral/acidic impurities. The protonated piperidine binds to the sulfonic acid stationary phase. However, standard SCX protocols elute the product using 2M Ammonia in Methanol. For methyl esters, this specific combination is highly problematic, as it readily induces transesterification or converts the ester into a primary amide[2]. To circumvent this, we replace the nucleophilic ammonia/methanol system with a sterically hindered, non-nucleophilic base (DIPEA) in a bulky solvent (Isopropanol).

Step-by-Step Protocol:

  • Conditioning: Pass 10 mL of Methanol, followed by 10 mL of 0.1% FA in Water through a 1g SCX SPE cartridge.

  • Loading: Dissolve the sample in 5 mL of 1:1 Water/Methanol containing 0.1% FA. Load onto the cartridge at a flow rate of 1 drop/second. The piperidine will bind to the sorbent.

  • Washing: Wash with 10 mL of Methanol to remove neutral and acidic impurities (these will pass straight through).

  • Modified Elution: Elute the target compound using 10 mL of 5% N,N-Diisopropylethylamine (DIPEA) in Isopropanol (IPA).

  • Concentration: Evaporate the eluate under a gentle stream of Nitrogen gas at room temperature.

References

The methodologies and mechanistic rationales detailed in this application note are grounded in the following authoritative sources:

1. - Application Note: Purification of (Cyclobutylmethyl)(methyl)amine by Flash Chromatography. Details the challenges of basic amine purification on standard silica and the utility of amine-functionalized stationary phases. 2. - RediSep amine functionalized column (Application Note AN31). Demonstrates the efficient purification of basic heterocycles without the need for mobile phase modifiers. 3. [Teledyne ISCO[5]]([Link]) - RediSep C-18 reversed phase column Purification of primary amines. Outlines the use of acidic modifiers in reverse-phase chromatography to achieve sharp peak shapes for polar basic compounds. 4. - Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Discusses the complications and post-purification removal issues associated with using basic additives like TEA. 5. - Application Note – Reductive Amination. Highlights the specific risks of trans-esterification and trans-acetalization when subjecting ester-containing substrates to standard SCX purification steps.

Sources

Application

Advanced Application Note: Synthesis and Utilization of Methyl 4-methyl-3-(piperidin-1-yl)benzoate in Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Chemical Profile & Structural Rationale Methyl 4-methyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Chemical Profile & Structural Rationale

Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS: 151296-68-3) is a highly specialized bulk drug intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule is defined by three critical domains, each serving a specific mechanistic purpose in drug design and synthesis:

  • The Piperidine Ring: Introduces basicity and modulates the lipophilicity (logP) of downstream APIs, which is critical for membrane permeability and target receptor binding.

  • The Ortho-Methyl Group: Provides critical steric shielding. This steric bulk restricts the rotational freedom of the piperidine ring, locking it into a favorable bioactive conformation. Furthermore, it protects the aromatic core from rapid oxidative metabolism by cytochrome P450 enzymes.

  • The Methyl Ester: Serves as a versatile, orthogonal synthetic handle. It remains stable during the upstream amination but can be readily saponified or directly amidated to attach complex pharmacophores in late-stage synthesis.

Quantitative Physicochemical Data

To establish baseline parameters for reaction monitoring and storage, the physicochemical properties are summarized below [3].

Table 1: Physicochemical Properties of CAS 151296-68-3

PropertyValueAnalytical Relevance
CAS Number 151296-68-3Unique identifier for regulatory tracking
Molecular Formula C14H19NO2Used for exact mass calculation
Molecular Weight 233.31 g/mol Target mass for LC-MS (m/z 234 [M+H]+)
Appearance Pale yellow to white solid/oilVisual indicator of purity post-chromatography
Primary Application Bulk Drug IntermediatePrecursor for GPR52 agonists and kinase inhibitors

Mechanistic Pathway: The Buchwald-Hartwig Amination

The synthesis of this intermediate relies on the cross-coupling of methyl 3-bromo-4-methylbenzoate with piperidine. A standard Nucleophilic Aromatic Substitution (SNAr) is fundamentally unviable here because the aromatic ring lacks strong electron-withdrawing groups in the ortho or para positions relative to the bromide leaving group.

Therefore, a palladium-catalyzed [2] is strictly required to lower the activation energy for C-N bond formation. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination to yield the product.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br Amine Amine Coordination OA->Amine Piperidine RE Reductive Elimination Amine->RE Base (Deprotonation) RE->Pd0 Product Release

Figure 1: Mechanistic catalytic cycle of the Pd-catalyzed amination.

Reaction Optimization & Causality

The selection of reagents is not arbitrary; it is dictated by the steric hindrance of the ortho-methyl group and the chemical lability of the ester.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(OAc)2 / PPh3NaOtBuToluene100< 10%Strong base causes ester hydrolysis; PPh3 lacks steric bulk for elimination.
Pd2(dba)3 / BINAPCs2CO3Toluene9078%Bidentate ligand prevents Pd black formation; mild base protects ester.
Pd(OAc)2 / RuPhosCs2CO3Dioxane9092% Sterically demanding RuPhos accelerates reductive elimination of hindered substrates.

Expert Insight: Cesium carbonate (Cs2CO3) is specifically chosen over sodium tert-butoxide (NaOtBu). While NaOtBu is a standard base for aminations, its strong nucleophilicity leads to competitive saponification of the methyl ester. Cs2CO3 provides sufficient basicity to deprotonate the coordinated amine without attacking the ester carbonyl.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I have designed this protocol to be a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each mechanistic step has occurred before proceeding.

Materials Required:
  • Methyl 3-bromo-4-methylbenzoate (1.0 equiv, 10 mmol, 2.29 g)

  • Piperidine (1.2 equiv, 12 mmol, 1.02 g)

  • Pd(OAc)2 (0.02 equiv, 2 mol%, 45 mg)

  • RuPhos (0.04 equiv, 4 mol%, 186 mg)

  • Cs2CO3 (1.5 equiv, 15 mmol, 4.88 g)

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:
  • System Preparation: In a rigorously flame-dried Schlenk flask equipped with a magnetic stir bar, charge the methyl 3-bromo-4-methylbenzoate, Pd(OAc)2, RuPhos, and Cs2CO3.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Strict anaerobic conditions prevent irreversible catalyst deactivation (Pd black formation).

  • Reagent Addition: Introduce anhydrous 1,4-Dioxane (50 mL) and piperidine via a gas-tight syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The high stirring rate is required to overcome the mass transfer limitations of the heterogeneous Cs2CO3 base.

  • In-Process Control (IPC) & Self-Validation: After 12 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Validation Check: The protocol is validated when the starting mass (m/z 228/230, isotopic doublet) is depleted (<1% AUC) and the product mass (m/z 234 [M+H]+) is the dominant peak. If starting material remains, the oxidative addition step was stalled (likely due to oxygen ingress), requiring a spike of catalyst.

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and precipitated palladium. Wash the filter cake with Ethyl Acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to afford the pure product.

Application in Drug Development: GPR52 Agonists

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a critical node in the synthesis of novel therapeutic agents, most notably in the development of [1].

GPR52 is an orphan G-protein-coupled receptor highly expressed in the striatum. Agonists of this receptor have demonstrated profound antipsychotic efficacy without the extrapyramidal side effects associated with traditional D2 receptor antagonists. In these synthetic workflows, the intermediate undergoes downstream functionalization (saponification followed by complex amidation) to yield the final API.

Workflow A Methyl 3-bromo- 4-methylbenzoate B Buchwald-Hartwig Cross-Coupling A->B Piperidine Pd Catalyst C Methyl 4-methyl-3- (piperidin-1-yl)benzoate (CAS: 151296-68-3) B->C D Saponification / Amidation C->D E Target API (e.g., GPR52 Agonist) D->E Functionalization

Figure 2: Synthetic workflow from starting material to target API.

References

  • COMPOUND HAVING 6-MEMBERED AROMATIC RING - European Patent Office - EP 2253618 A1.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Method

Scale-Up Manufacturing Process for Methyl 4-methyl-3-(piperidin-1-yl)benzoate: A Buchwald-Hartwig Amination Protocol

Executive Summary & Mechanistic Rationale The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate on a kiloscale presents unique chemo-selectivity and steric challenges. While nucleophilic aromatic substitution (SNAr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate on a kiloscale presents unique chemo-selectivity and steric challenges. While nucleophilic aromatic substitution (SNAr) is often preferred in early discovery, it is completely unviable for this substrate because the leaving group at the C3 position is meta to the electron-withdrawing methyl ester, lacking the necessary electronic activation[1]. Consequently, a palladium-catalyzed between methyl 3-bromo-4-methylbenzoate and piperidine is the most robust and scalable pathway[2].

Causality Behind Reaction Parameters

Designing a scale-up protocol requires moving beyond discovery-scale brute force to highly optimized, causality-driven parameter selection:

  • Catalyst Selection (tBuXPhos Pd G3): The bromine leaving group at C3 is ortho to the C4-methyl group, creating severe steric hindrance that impedes both oxidative addition and reductive elimination. is specifically selected because its bulky, electron-rich biarylphosphine ligand accelerates reductive elimination, overcoming the steric penalty[3]. Furthermore, the G3 precatalyst guarantees a precise 1:1 Pd-to-ligand ratio and generates the active Pd(0) species under mild conditions, allowing for low catalyst loadings (1-2 mol%) essential for cost-effective manufacturing[3].

  • Base Selection (K3PO4): The use of standard strong alkoxide bases (e.g., NaOtBu) is strictly prohibited here, as they rapidly hydrolyze the C1-methyl ester at elevated temperatures. Anhydrous tribasic potassium phosphate (K3PO4) provides optimal basicity to deprotonate the Pd-coordinated piperidine intermediate without attacking the ester carbonyl[4],[2].

  • Solvent Selection (Toluene): Toluene is chosen over THF or 1,4-dioxane due to its higher boiling point (safely accommodating the 90°C reaction temperature) and its water-immiscibility. This allows the process to telescope directly into an aqueous workup to remove phosphate salts without requiring a time-consuming and energy-intensive solvent swap[2].

  • Palladium Scavenging (SiliaMetS Thiol): Regulatory guidelines (ICH Q3D) mandate heavy metal limits in pharmaceutical intermediates. Treating the crude toluene stream with (a thiol-functionalized silica) at 50°C effectively chelates soft Pd(II) and Pd(0) species, reducing residual palladium from >500 ppm to <5 ppm[5],[6].

Quantitative Process Optimization Data

The following table summarizes the optimization data that led to the finalized scale-up parameters.

Table 1: Reaction Parameter Optimization and Impurity Profiling (100 mmol scale)

Catalyst System (2 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)Ester Hydrolysis (%)Residual Pd (ppm)*
Pd(OAc)₂ / BINAPNaOtBuToluene10045>40>500
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane9082<2120
tBuXPhos Pd G3 K₃PO₄ Toluene 90 98 <1 85 (Pre-scavenge)
tBuXPhos Pd G3 K₃PO₄ Toluene 90 96 (Isolated) <1 <5 (Post-scavenge)

*Post-scavenge data reflects treatment with 20% w/w SiliaMetS Thiol at 50°C for 4 hours.

Experimental Workflows & Catalytic Cycle

ProcessWorkflow N1 1. Raw Material Charging Methyl 3-bromo-4-methylbenzoate Piperidine, K3PO4, Toluene tBuXPhos Pd G3 N2 2. Inertion & Heating N2 Purge, Ramp to 90°C N1->N2 N3 3. Catalytic Coupling Buchwald-Hartwig Amination (12h) N2->N3 N4 4. Aqueous Workup Water Wash to Remove Salts N3->N4 N5 5. Palladium Scavenging SiliaMetS Thiol Treatment (50°C) N4->N5 N6 6. Solvent Swap Toluene to Heptane N5->N6 N7 7. Product Isolation Filtration & Vacuum Drying N6->N7

Caption: Process workflow for the scale-up synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_Am Pd(II) Amido Complex PdII_OA->PdII_Am + Piperidine + K3PO4 - Salts PdII_Am->Pd0 Reductive Elimination + Product

Caption: Buchwald-Hartwig catalytic cycle for the amination of methyl 3-bromo-4-methylbenzoate.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Phase 1: Preparation and Reaction
  • Reactor Preparation: Ensure a 20 L jacketed glass-lined reactor is clean, dry, and subjected to three vacuum/nitrogen purge cycles to ensure a strictly inert atmosphere. Causality: Oxygen rapidly deactivates the electron-rich tBuXPhos ligand via oxidation, stalling the catalytic cycle.

  • Solid Charging: Under a positive nitrogen sweep, charge the reactor with:

    • Methyl 3-bromo-4-methylbenzoate (1.00 kg, 4.36 mol, 1.0 eq)

    • Anhydrous K3PO4 (1.39 kg, 6.54 mol, 1.5 eq)

    • tBuXPhos Pd G3 (69.3 g, 0.087 mol, 2.0 mol%)[3]

  • Solvent & Amine Charging: Add anhydrous, degassed Toluene (10.0 L, 10 vol). Begin agitation at 150 RPM. Add Piperidine (0.446 kg, 5.23 mol, 1.2 eq) via an addition funnel over 15 minutes.

  • Heating & Catalysis: Ramp the reactor jacket temperature to achieve an internal temperature (IT) of 90°C. Maintain IT at 90°C ± 2°C for 12 hours[2].

    • IPC 1 (Reaction Completion): Sample the reaction mixture, dilute in MeCN, and analyze via HPLC (254 nm). Validation Criterion: Starting material (aryl bromide) must be < 1.0% AUC.

Phase 2: Workup and Palladium Scavenging
  • Aqueous Quench: Cool the reactor to IT 25°C. Slowly charge Deionized Water (5.0 L, 5 vol) to dissolve the suspended phosphate salts. Agitate for 30 minutes, then allow phase separation for 30 minutes.

  • Phase Separation: Drain the lower aqueous phase (contains KBr and KH2PO4). Wash the upper organic phase with an additional 5.0 L of Deionized Water.

  • Scavenging: To the retained toluene phase, add SiliaMetS Thiol scavenger (0.20 kg, 20% w/w relative to starting material)[6]. Heat the suspension to IT 50°C and agitate vigorously for 4 hours.

    • Causality: The thiol groups covalently bind both soluble Pd(0) and Pd(II) species, pulling them out of the organic matrix and onto the solid silica support[5].

  • Filtration: Cool to 25°C and filter the mixture through a pad of Celite to remove the silica scavenger. Rinse the filter cake with Toluene (2.0 L).

    • IPC 2 (Metal Content): Analyze a 1 mL aliquot of the filtrate via ICP-MS. Validation Criterion: Palladium content must be < 10 ppm. If > 10 ppm, repeat Step 7.

Phase 3: Crystallization and Isolation
  • Solvent Swap: Transfer the filtrate back to the reactor. Distill the toluene under reduced pressure (approx. 100 mbar, IT < 50°C) until the total volume is reduced to 3.0 L (3 vol).

  • Anti-Solvent Addition: Break the vacuum with nitrogen. Slowly add Heptane (7.0 L, 7 vol) over 1 hour while maintaining IT at 40°C. Seed crystals (1.0 g) can be added halfway through the addition to induce controlled nucleation.

  • Cooling & Isolation: Cool the slurry to IT 0-5°C over 3 hours and hold for 2 hours. Filter the resulting white to off-white crystalline solid. Wash the cake with cold Heptane (2.0 L).

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours.

    • Final Validation: HPLC Purity > 99.0% AUC; Yield: ~940 g (92% of theoretical).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for Methyl 4-methyl-3-(piperidin-1-yl)benzoate synthesis

Welcome to the Technical Support Center for C-N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C-N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate via the Buchwald-Hartwig amination.

This transformation—coupling methyl 3-bromo-4-methylbenzoate with piperidine—presents a unique trifecta of challenges: base-sensitive functional groups (the methyl ester), competitive side reactions (β-hydride elimination from piperidine), and steric hindrance (the ortho-methyl group).

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP) to maximize your reaction yield.

Diagnostic Decision Tree

Troubleshooting Start Issue: Low Yield of Target Ester Analyze Analyze Crude by LC-MS Start->Analyze ImpA Impurity: Carboxylic Acid (Ester Hydrolysis) Analyze->ImpA ImpB Impurity: Debrominated Arene (Reduction) Analyze->ImpB ImpC Unreacted Aryl Bromide (Steric Hindrance) Analyze->ImpC SolA Action: Replace NaOtBu with Cs2CO3 or K3PO4 ImpA->SolA SolB Action: Use RuPhos to favor reductive elimination ImpB->SolB SolC Action: Use Pd-G3 Precatalyst & heat to 100 °C ImpC->SolC

Diagnostic decision tree for troubleshooting Buchwald-Hartwig amination of methyl ester substrates.

Troubleshooting FAQs

Q1: Why am I observing significant ester hydrolysis (formation of 4-methyl-3-(piperidin-1-yl)benzoic acid) instead of the desired methyl ester? Answer: The Buchwald-Hartwig amination relies on a base to deprotonate the amine and facilitate the catalytic cycle [4]. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are highly effective but act as aggressive nucleophiles. In the presence of even trace moisture, they rapidly hydrolyze methyl esters [3]. Causality & Solution: To preserve the ester functionality on your starting material, you must uncouple basicity from nucleophilicity. Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or anhydrous tribasic potassium phosphate (K₃PO₄) provide the necessary basicity to drive the catalytic cycle without attacking the ester carbonyl [2].

Q2: LC-MS shows a large peak for methyl 4-methylbenzoate. How is this debromination occurring, and how can I suppress it? Answer: Debromination is a classic side-reaction when coupling secondary amines like piperidine. After oxidative addition and amine coordination, the resulting Pd(II)-amido intermediate can undergo β-hydride elimination (since piperidine possesses β-hydrogens) rather than the desired reductive elimination [5]. This yields an imine and a Pd(II)-hydride species, which subsequently reductively eliminates to give the hydrodehalogenated arene. Causality & Solution: You must accelerate the rate of reductive elimination to outcompete β-hydride elimination. Switch your ligand to a sterically demanding, electron-rich biaryl monophosphine like RuPhos. The extreme steric bulk of RuPhos forces the Pd center to rapidly undergo reductive elimination, effectively shutting down the debromination pathway [1].

Q3: The reaction stalls at 40% conversion despite using RuPhos and Cs₂CO₃. What is causing this bottleneck? Answer: Your electrophile, methyl 3-bromo-4-methylbenzoate, features a methyl group ortho to the bromide leaving group. This steric hindrance significantly impedes the initial oxidative addition of the Pd(0) catalyst into the C-Br bond [3]. Causality & Solution: Standard Pd₂(dba)₃/ligand mixtures often suffer from incomplete ligand exchange, forming off-cycle inactive species. To overcome the high activation energy barrier imposed by the ortho-methyl group, use a pre-formed precatalyst like RuPhos-Pd-G3. This ensures rapid, quantitative generation of the active monoligated L-Pd(0) species. Elevate the reaction temperature to 100 °C in anhydrous 1,4-dioxane to provide the necessary thermal energy for oxidative addition.

Quantitative Optimization Data

The table below summarizes the causality of different reaction parameters on the yield of Methyl 4-methyl-3-(piperidin-1-yl)benzoate, demonstrating the path to optimization.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Yield (%)Major Impurity
1Pd₂(dba)₃ / BINAPNaOtBuToluene80>9915Hydrolyzed Ester
2Pd₂(dba)₃ / BINAPCs₂CO₃Toluene806542Debrominated Arene
3Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane1008876Unreacted SM
4 RuPhos-Pd-G3 Cs₂CO₃ 1,4-Dioxane 100 >99 94 None (Optimized)

Optimized Experimental Protocol (SOP)

Self-Validating System: This protocol utilizes RuPhos-Pd-G3 to guarantee active catalyst generation and incorporates specific in-process controls (IPCs) to verify reaction integrity before workup.

Materials Required:

  • Methyl 3-bromo-4-methylbenzoate (1.0 equiv, 10 mmol)

  • Piperidine (1.2 equiv, 12 mmol)

  • RuPhos-Pd-G3 (2 mol%)

  • Cs₂CO₃ (2.0 equiv, 20 mmol) - Must be finely milled and strictly anhydrous

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with argon (repeat 3 times) to ensure a strictly anaerobic environment.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like RuPhos, permanently deactivating the catalyst.

  • Solid Reagent Loading: Add methyl 3-bromo-4-methylbenzoate (if solid), RuPhos-Pd-G3 (2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to the flask.

  • Solvent and Liquid Addition: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Add piperidine (1.2 equiv) via a gas-tight syringe. (Note: If the aryl bromide is a liquid, add it during this step).

  • Degassing: Sparge the reaction mixture with argon for 10 minutes to remove dissolved oxygen.

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath. Stir vigorously (800+ rpm).

    • Causality: High stirring rates are critical to overcome mass transfer limitations because the reaction is a heterogeneous biphasic mixture (solid Cs₂CO₃ suspended in dioxane).

  • In-Process Control (IPC): After 4 hours, cool the reaction to room temperature, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is validated as complete when the starting material peak (m/z ~229) is <1% relative to the product peak (m/z ~234).

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure methyl 4-methyl-3-(piperidin-1-yl)benzoate.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. nih.gov. 1

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. purdue.edu. 2

  • Buchwald-Hartwig Amination. libretexts.org. 3

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. nih.gov. 4

  • Buchwald–Hartwig amination. wikipedia.org. 5

Sources

Optimization

Resolving solubility issues of Methyl 4-methyl-3-(piperidin-1-yl)benzoate in aqueous media

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the aqueous solubilization of Methyl 4-methyl-3-(piperidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the aqueous solubilization of Methyl 4-methyl-3-(piperidin-1-yl)benzoate .

Because this molecule features both a highly lipophilic backbone, a basic tertiary amine (piperidine), and a hydrolytically labile methyl ester, standard solubilization techniques often lead to downstream degradation or precipitation. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: API Insoluble in Aqueous Media (pH 7.4) pH_Adj Action: Lower pH to 4.0-5.0 (Protonate Piperidine) Start->pH_Adj Check_Deg Diagnostic: HPLC Analysis (Check Ester Stability) pH_Adj->Check_Deg Degradation Result: Ester Hydrolysis (New HPLC Peak) Check_Deg->Degradation Cleaved API Stable Result: Stable Solution (Proceed to Use) Check_Deg->Stable Intact API Alt_CD Action: HP-β-CD Complexation (Encapsulate Hydrophobe) Degradation->Alt_CD Route A Alt_Cosolvent Action: PEG 400 / PG Cosolvents (Lower Dielectric Constant) Degradation->Alt_Cosolvent Route B Alt_CD->Stable 1:1 Complex Formed Check_Precip Diagnostic: Dilution Test (Simulate In Vivo) Alt_Cosolvent->Check_Precip Check_Precip->Stable No Precipitation Precipitation Result: API Precipitation (Supersaturation) Check_Precip->Precipitation Crashes Out Precipitation->Alt_CD Switch Strategy

Troubleshooting workflow for resolving basic ester solubility and stability issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: My compound won't dissolve in standard PBS (pH 7.4). I lowered the pH to 2.0 to force dissolution, but I am now observing a secondary peak on my HPLC chromatogram. What is happening? A: You are observing acid-catalyzed hydrolysis of the methyl ester. Methyl 4-methyl-3-(piperidin-1-yl)benzoate contains a labile ester linkage. While dropping the pH to 2.0 successfully protonates the tertiary amine of the piperidine ring (which has a pKa of ~8.5) to form a highly soluble salt[1], the excess hydronium ions catalyze the cleavage of the ester bond, yielding 4-methyl-3-(piperidin-1-yl)benzoic acid and methanol. The Fix: You must operate within the pH of maximum stability (typically pH 4.0–5.0 for benzoate esters). This window provides a self-validating balance: the pH is low enough to maintain >99.9% ionization of the amine (ensuring solubility) but high enough to minimize the hydronium-catalyzed hydrolysis rate.

Q: My formulation using 30% DMSO/PEG 400 looks perfectly clear in the vial, but it immediately turns cloudy when added to my in vitro assay buffer. How do I prevent this? A: This is a classic case of cosolvent-induced precipitation upon dilution. Cosolvents like PEG 400 exponentially increase solubility by reducing the dielectric constant of the aqueous vehicle[2]. However, when you dilute this formulation into an aqueous buffer, the cosolvent concentration drops linearly, but the solubilization capacity of the mixture drops logarithmically[3]. The Fix: The system rapidly enters a state of supersaturation, causing the highly lipophilic unprotonated free base to nucleate and precipitate. To resolve this, transition to a cyclodextrin-based system or incorporate a precipitation inhibitor (e.g., HPMC or a non-ionic surfactant like Polysorbate 80) to kinetically stabilize the supersaturated state.

Q: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solve both the solubility and stability issues simultaneously? A: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[4]. The lipophilic aromatic ring and the piperidine moiety of your API spontaneously partition into the hydrophobic cavity to displace high-energy water molecules, forming a non-covalent inclusion complex[5]. The Fix: This mechanism physically shields the ester bond from nucleophilic attack by bulk water or hydroxide ions (enhancing chemical stability), while the external hydroxyl groups of the cyclodextrin maintain high aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: pH-Solubility and Stability Profiling

This protocol is self-validating: the HPLC readout simultaneously confirms thermodynamic solubility limits and chemical stability.

  • Buffer Preparation: Prepare 50 mM citrate/phosphate mixed buffers ranging from pH 3.0 to 7.0 in 0.5 pH increments. Causality: A mixed buffer system ensures a consistent ionic strength across the entire pH range, isolating hydronium ion concentration as the sole variable affecting solubility and hydrolysis.

  • Saturation: Add 20 mg of Methyl 4-methyl-3-(piperidin-1-yl)benzoate to 1 mL of each buffer in sealed amber glass vials.

  • Equilibration: Agitate vials at 300 rpm at 25°C for 48 hours. Causality: 48 hours is strictly required to achieve true thermodynamic equilibrium between the solid state and the saturated solution.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE must be used to prevent the nonspecific binding of the lipophilic free-base drug to the filter membrane, which would artificially lower your quantified solubility.

  • Quantification: Analyze the filtrate via HPLC-UV. Monitor the primary API peak for solubility quantification, and monitor the baseline for the appearance of the cleaved acid metabolite to validate stability.

Protocol B: Phase Solubility Study (Higuchi-Connors Method)

This protocol validates the stoichiometry and efficiency of cyclodextrin complexation.

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM in unbuffered water.

  • Drug Addition: Add an excess of the API (e.g., 50 mg) to 2 mL of each cyclodextrin solution.

  • Equilibration: Shake at 25°C for 72 hours. Causality: Inclusion complexation is an equilibrium process; bulky di-substituted aromatic molecules require extended kinetic time to fully displace water from the cyclodextrin cavity.

  • Analysis: Filter (0.22 µm PTFE) and quantify via HPLC.

  • Validation Check: Plot API concentration (y-axis) vs. HP-β-CD concentration (x-axis). If the plot is strictly linear ( AL​ -type), it self-validates that a highly soluble 1:1 stoichiometric inclusion complex has formed.

Quantitative Data Summary

Use the following table to benchmark your experimental results against expected physicochemical outcomes for basic lipophilic esters.

Table 1: Comparative Solubility Enhancement Strategies and Expected Outcomes

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility GainKey Limitation / Risk Factor
pH Adjustment (pH 4.5) Tertiary Amine Protonation50x - 100xAcid-catalyzed ester hydrolysis over time
Cosolvency (20% PEG 400) Dielectric Constant Reduction10x - 20xLogarithmic precipitation upon in vitro/in vivo dilution
HP-β-CD (100 mM) Hydrophobic Encapsulation100x - 500xHigh excipient mass required for formulation
Ternary System (CD + pH 5.0) Synergistic Ionization & Inclusion> 1000xComplex analytical characterization required

References

  • Source: nih.
  • Source: ijpsjournal.
  • Source: jst.go.
  • Source: pharmaexcipients.
  • Source: pharmainfo.

Sources

Troubleshooting

Minimizing impurities during Methyl 4-methyl-3-(piperidin-1-yl)benzoate preparation

An in-depth guide to minimizing impurities in the synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate, designed for researchers, scientists, and professionals in drug development. This guide provides detailed trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to minimizing impurities in the synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate, designed for researchers, scientists, and professionals in drug development. This guide provides detailed troubleshooting advice, frequently asked questions, and validated protocols to ensure high purity of the final compound.

Introduction: The Challenge of Purity in Amine-Aryl Coupling

The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate, a key intermediate in pharmaceutical development, typically involves a nucleophilic aromatic substitution (SNAAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. While these methods are robust, achieving high purity can be challenging due to the formation of various impurities. This technical support guide, designed from the perspective of a Senior Application Scientist, provides practical, in-depth solutions to common purity-related issues encountered during the synthesis and purification of this compound.

Troubleshooting Guide: A Symptom-Based Approach to Impurity Resolution

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the root cause of impurity formation.

Q1: My reaction is incomplete, with a significant amount of the starting material, methyl 4-methyl-3-fluorobenzoate, remaining. What are the likely causes and how can I drive the reaction to completion?

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: The SNAAr reaction between methyl 4-methyl-3-fluorobenzoate and piperidine is often thermally driven. If the reaction temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to a sluggish or incomplete conversion.

    • Solution: Gradually increase the reaction temperature in 10°C increments. For many SNAAr reactions involving fluoro-aromatics, temperatures between 80-120°C are effective. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

  • Inadequate Base: A base is often used to scavenge the HF formed during the reaction, driving the equilibrium towards the product. An insufficient amount or a weak base can stall the reaction.

    • Solution: Ensure at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used. For challenging substrates, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are ideal for SNAAr reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.

    • Solution: If using a less polar solvent, consider switching to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents can significantly accelerate the rate of SNAAr reactions.

  • Moisture in the Reaction: Water can compete with piperidine as a nucleophile, leading to the formation of the corresponding phenol as a byproduct, and can also hydrolyze the ester.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture contamination.

Q2: I'm observing a significant byproduct with a mass corresponding to the hydrolysis of the methyl ester. How can I prevent the formation of 4-methyl-3-(piperidin-1-yl)benzoic acid?

Possible Causes & Solutions:

  • Presence of Water: As mentioned above, water can lead to the hydrolysis of the methyl ester, especially at elevated temperatures and in the presence of a base.

    • Solution: Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents and maintaining an inert atmosphere.

  • Excessively Strong Base or Prolonged Reaction Time at High Temperatures: Strong bases can promote ester hydrolysis. Similarly, extended reaction times at high temperatures can also lead to increased hydrolysis.

    • Solution: Use the mildest base that effectively promotes the amination reaction. If a strong base is required, consider adding it portion-wise to control the reaction. Optimize the reaction time and temperature to achieve full conversion of the starting material without allowing significant time for the ester to hydrolyze.

  • Work-up Conditions: Aqueous work-up under basic conditions can cause hydrolysis of the product ester.

    • Solution: If an aqueous work-up is necessary, keep the temperature low and the exposure time to basic conditions as short as possible. Neutralize the reaction mixture to a pH of ~7 before extraction.

Q3: My isolated product is a persistent off-white or yellowish solid, even after column chromatography. What is the source of this color and how can I obtain a colorless product?

Possible Causes & Solutions:

  • Oxidation of Piperidine or Product: The piperidine moiety and the product itself can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). During work-up and purification, minimize exposure to air and light. If the color persists, consider treating a solution of the product with a small amount of activated carbon and then filtering through a pad of celite.

  • Residual Palladium Catalyst (if using Buchwald-Hartwig amination): If a palladium-catalyzed cross-coupling reaction is used for the synthesis, residual palladium species can impart a dark color to the product.

    • Solution: After the reaction is complete, consider a scavenger resin or a wash with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) to remove residual palladium.

Q4: My LC-MS analysis shows a peak with a mass corresponding to a bis-arylated piperidine. How can this side product be formed and how can I minimize it?

Possible Causes & Solutions:

  • High Catalyst Loading and/or Strong Base (Buchwald-Hartwig Amination): In palladium-catalyzed amination, high catalyst loading or the use of a very strong base can sometimes lead to the formation of a bis-arylated byproduct where two molecules of the aryl halide have reacted with one molecule of piperidine.

    • Solution: Optimize the catalyst and base loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Screen different bases to find one that promotes the desired mono-arylation without significant formation of the bis-arylated product.

  • Stoichiometry of Reactants: An excess of the aryl halide relative to piperidine can favor the formation of the bis-arylated product.

    • Solution: Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) to ensure that the aryl halide is the limiting reagent. This will favor the formation of the desired mono-arylated product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the generally recommended starting conditions for the synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate via SNAAr?

A good starting point for the SNAAr reaction is to react methyl 4-methyl-3-fluorobenzoate with 1.2 equivalents of piperidine and 1.5 equivalents of potassium carbonate (K₂CO₃) in DMSO at 100°C. The reaction progress should be monitored by TLC or LC-MS every few hours.

FAQ 2: How can I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between the starting material, product, and any major byproducts (e.g., a mixture of hexanes and ethyl acetate). The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

FAQ 3: What is the most effective method for purifying the final product?

Flash column chromatography on silica gel is the most common and effective method for purifying Methyl 4-methyl-3-(piperidin-1-yl)benzoate. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The polarity of the eluent can be adjusted based on the TLC analysis.

FAQ 4: What are the key analytical techniques to confirm the purity and identity of the final product?

  • ¹H and ¹³C NMR: To confirm the structure of the molecule.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: A sharp melting point is an indicator of high purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate via SNAAr
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-methyl-3-fluorobenzoate (1.0 eq), piperidine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the starting material.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway SM Methyl 4-methyl-3-fluorobenzoate Product Methyl 4-methyl-3-(piperidin-1-yl)benzoate SM->Product Piperidine, Base, Heat Pip Piperidine Pip->Product Base K2CO3, DMSO Base->Product Side_Product 4-methyl-3-(piperidin-1-yl)benzoic acid (Hydrolysis Product) Product->Side_Product H2O, Base, Heat H2O H2O H2O->Side_Product

Caption: Reaction scheme for the synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

Troubleshooting_Flowchart Start Impurity Detected in Product Incomplete_Reaction Incomplete Reaction? (Starting Material Present) Start->Incomplete_Reaction Hydrolysis Polar Impurity? (Carboxylic Acid) Start->Hydrolysis Colored_Impurity Colored Impurity? Start->Colored_Impurity Sol_Temp Increase Temperature Incomplete_Reaction->Sol_Temp Yes Sol_Base Use Stronger/More Base Incomplete_Reaction->Sol_Base Yes Sol_Solvent Switch to Polar Aprotic Solvent Incomplete_Reaction->Sol_Solvent Yes Hydrolysis->Sol_Base (milder base) Sol_Anhydrous Use Anhydrous Conditions Hydrolysis->Sol_Anhydrous Yes Sol_Inert Use Inert Atmosphere Colored_Impurity->Sol_Inert Yes Sol_Charcoal Activated Carbon Treatment Colored_Impurity->Sol_Charcoal Yes

Optimization

Optimizing HPLC method development for Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers and analytical scientists working with Methyl 4-methyl-3-(piperidin-1-yl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers and analytical scientists working with Methyl 4-methyl-3-(piperidin-1-yl)benzoate .

Due to the molecule's unique structural features—a basic piperidine ring directly conjugated to an aromatic system and a hydrolyzable methyl ester—standard generic HPLC methods often fail, resulting in peak tailing, retention time drift, or on-column degradation. This center provides the mechanistic reasoning, self-validating protocols, and troubleshooting pathways required to build a robust, stability-indicating method.

Part 1: Mechanistic Blueprint & Analyte Profiling

To develop a self-validating HPLC method, we must first deconstruct the physicochemical properties of Methyl 4-methyl-3-(piperidin-1-yl)benzoate and establish the causality behind our chromatographic choices.

1. The Basic Nitrogen (Piperidin-1-yl moiety) The nitrogen atom is directly attached to the benzene ring, making it an aromatic tertiary amine. Unlike aliphatic piperidines (pKa ~10), the conjugation with the aromatic ring lowers its pKa to approximately 5.0 - 5.5 .

  • The Chromatographic Challenge: If the mobile phase pH is near this pKa, the molecule will exist in a mixed state of ionized and non-ionized forms, leading to peak splitting and irreproducible retention[1]. Furthermore, basic amines strongly interact with residual, unbonded acidic silanol groups (Si-O⁻) on standard silica columns, causing severe peak tailing[2].

  • The Solution: We must operate at a pH at least 2 units away from the pKa[1]. A low pH (e.g., pH 2.5 - 3.0) fully protonates the amine (>99% ionized) and simultaneously neutralizes the acidic silanols on the silica surface, shutting down secondary ion-exchange interactions[3].

2. The Methyl Ester (Benzoate moiety)

  • The Chromatographic Challenge: Esters are susceptible to hydrolysis. Prolonged exposure to high-pH mobile phases (pH > 8) will hydrolyze the methyl ester into its corresponding carboxylic acid, creating artifact degradation peaks during analysis.

  • The Solution: Operating under acidic conditions (pH 2.5 - 3.0) not only solves the peak tailing issue of the amine but also preserves the integrity of the ester linkage.

3. Column Selection To ensure method robustness, avoid older Type A silica columns. Instead, utilize Type B (high-purity) base-deactivated silica or hybrid organic-inorganic columns (e.g., C18 end-capped). These columns are specifically designed to minimize residual silanol activity and withstand acidic aqueous environments without phase collapse[2][4].

Part 2: Visual Workflows

MethodDevelopment Start Start: Analyte Profiling (pKa ~5.2, Ester present) ColSelect Select Column: End-capped Type B C18 Start->ColSelect BufferSelect Select Buffer: Formate/Phosphate (pH 2.5) ColSelect->BufferSelect Scouting Scouting Gradient: 5% to 95% Organic BufferSelect->Scouting CheckPeak Is Peak Symmetry Acceptable? (Tf < 1.5) Scouting->CheckPeak Optimize Optimize Isocratic Hold or Gradient Slope CheckPeak->Optimize Yes Troubleshoot Troubleshoot: Check pH or Add Modifier CheckPeak->Troubleshoot No Validate System Suitability & Method Validation Optimize->Validate Troubleshoot->Scouting

Fig 1: Logical workflow for basic, ester-containing compound method development.

Part 3: Quantitative Data & Parameter Selection

Table 1: Buffer Selection Matrix for Methyl 4-methyl-3-(piperidin-1-yl)benzoate Choosing the correct buffer is the most critical step in this method[1]. A buffer is only effective within ±1 pH unit of its pKa[5].

Buffer SystempKaEffective pH RangeUV Cut-offSuitability for this Molecule
Phosphate (pKa 1) 2.11.1 - 3.1< 200 nmOptimal. Excellent buffering at pH 2.5; fully protonates amine, protects ester, low UV interference[6].
Formate 3.82.8 - 4.8210 nmAcceptable. Good for LC-MS compatibility, but pH 3.0 is at the edge of its buffering capacity[6].
Acetate 4.83.8 - 5.8210 nmCritical Failure. pH is too close to analyte pKa (~5.2). Will cause peak splitting and retention drift[7].
Ammonia 9.28.2 - 10.2200 nmHigh Risk. Neutralizes amine (good for tailing), but high risk of ester hydrolysis over time[6].

Table 2: Self-Validating System Suitability Test (SST) Criteria A method is only valid if it continuously proves its own reliability. Before running samples, the system must pass these parameters[8].

ParameterTarget ValueMechanistic Rationale
Tailing Factor ( Tf​ ) ≤1.5 Ensures silanol interactions are successfully suppressed[4].
Theoretical Plates ( N ) >2000 Confirms column bed integrity and optimal linear velocity[8].
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from ester hydrolysis degradation products[8].
Retention Time %RSD ≤1.0% Validates that buffer capacity is sufficient and pH is stable[8].

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Initial Method Scouting (Broad Gradient)

This protocol establishes the baseline retention behavior of the molecule[9].

  • Preparation of Mobile Phase A: Prepare 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using orthophosphoric acid. Self-validation check: Measure pH of the aqueous portion before mixing with organic solvents, as organics shift apparent pH[1]. Filter through a 0.22 µm membrane.

  • Preparation of Mobile Phase B: 100% HPLC-grade Acetonitrile (preferred over methanol for lower backpressure and lower UV cutoff).

  • Column Setup: Install a Type B C18 column (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm)[4]. Set column oven temperature to 30°C to ensure reproducible thermodynamics.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to wash out unretained void volume).

    • 2-15 min: 5% B 95% B (Linear scouting gradient).

    • 15-18 min: 95% B (Column wash).

    • 18-25 min: 5% B (Re-equilibration).

  • Detection: Set DAD/PDA to monitor 230 nm, 254 nm, and 280 nm. Extract the optimal wavelength based on the 3D spectral max of the benzoate chromophore.

Protocol 2: Robustness & Stability-Indicating Verification

To prove the method can detect degradation (specifically ester hydrolysis)[9].

  • Base Hydrolysis Stress: Dissolve the analyte in a 50:50 mixture of Diluent and 0.1N NaOH. Leave at room temperature for 2 hours. Neutralize with 0.1N HCl.

  • Acid Hydrolysis Stress: Dissolve the analyte in a 50:50 mixture of Diluent and 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Injection: Inject both stressed samples using the optimized gradient.

  • Validation: The method is successful if the parent peak (Methyl 4-methyl-3-(piperidin-1-yl)benzoate) is completely baseline resolved ( Rs​>2.0 ) from the newly formed carboxylic acid degradation peak (which will elute earlier due to increased polarity).

Part 5: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Tf > 2.0). What is the root cause and how do I fix it? Root Cause: The basic piperidine nitrogen is interacting with unbonded, acidic silanol groups on your stationary phase[2]. Solution:

  • Verify your mobile phase pH is ≤3.0 to ensure silanols are protonated (neutralized)[3].

  • Ensure you are using an end-capped, high-purity Type B silica column[4].

  • If using an older column, add a competing base modifier like Triethylamine (TEA) at 0.1% to the mobile phase to block active silanol sites.

Q2: My retention times are shifting earlier with every subsequent injection. Why? Root Cause: This is a classic sign of buffer depletion or incorrect pH selection. If your mobile phase pH is near the analyte's pKa (~5.2), minor fluctuations in local pH (due to CO2 absorption or sample matrix) will shift the ionization equilibrium, drastically altering retention[10]. Solution: Move the pH at least 2 units away from the pKa[1]. Lock the pH at 2.5 using a 20 mM phosphate buffer to ensure maximum buffering capacity.

Q3: I see a split peak or a "shoulder" on my main peak. Is my column degrading? Root Cause: While column channeling is possible, for this specific molecule, peak splitting is usually caused by the analyte eluting as both a charged and uncharged species simultaneously because the mobile phase pH is exactly at the molecule's pKa[3]. Solution: Check your buffer preparation. Do not use Acetate buffer (pH 4.8), as it sits directly on the pKa of the piperidinyl group[6]. Switch to Formate (pH 3.0) or Phosphate (pH 2.5).

PeakTailing Error Issue: Peak Tailing or Splitting Detected CheckPH Is Mobile Phase pH < 3.0? Error->CheckPH FixPH Action: Adjust pH to 2.5 (Protonates Silanols & Amine) CheckPH->FixPH No CheckCol Is Column Type B (End-capped)? CheckPH->CheckCol Yes FixPH->CheckCol FixCol Action: Switch to Hybrid or End-capped C18 CheckCol->FixCol No Success Symmetrical Peak Achieved (Tf < 1.5) CheckCol->Success Yes FixCol->Success

Fig 2: Diagnostic pathway for resolving peak tailing and splitting in basic analytes.

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development Chromatography Online[Link]

  • HPLC Buffer Mobile Phase Considerations | Guide SCION Instruments [Link]

  • A Guide to HPLC and LC-MS Buffer Selection ACE HPLC[Link]

  • Discover the Art of Buffer selection in HPLC Development part 1 PharmaCores[Link]

  • HPLC Method Development Guide | PDF Scribd[Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW IJNRD[Link]

  • Reversed-phase HPLC Buffers University of Pittsburgh[Link]

  • Essential Guides to Method Development in Liquid Chromatography Molnar Institute[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible LC Troubleshooting Bible[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing Methyl 4-methyl-3-(piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing Methyl 4-methyl-3-(piperidin-1-yl)benzoate .

This molecule presents a unique crystallization challenge: it combines a highly lipophilic benzoate core with a basic tertiary amine (piperidine). Free bases of this structural class typically exhibit low melting points and extreme solubility in organic solvents. Consequently, they are highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a rigid crystal lattice[1].

The following guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you bypass phase demixing, prevent ester hydrolysis, and isolate high-purity crystalline material.

Diagnostic Decision Tree

Before adjusting your parameters, use the workflow below to diagnose your specific crystallization failure mode.

Workflow Start Crystallization Attempt (Free Base) Obs In-Situ Observation (e.g., EasyViewer) Start->Obs LLPS Oiling Out (LLPS) Droplet Formation Obs->LLPS Miscibility Gap Reached Amorph Amorphous Gel Rapid Precipitation Obs->Amorph High Supersaturation Success Crystalline Suspension Chord Length Increases Obs->Success Metastable Zone Nucleation Salt Salt Screening (Tosylate, Mesylate) LLPS->Salt Tm too low Anti Adjust Antisolvent Rate & Introduce Seeds LLPS->Anti Kinetic bypass Heat Ostwald Ripening (Heat Cycling) Amorph->Heat Dissolve fines Analyze Isolate & Analyze (PXRD, DSC, HPLC) Success->Analyze Salt->Analyze Anti->Analyze Heat->Analyze

Diagnostic workflow for resolving crystallization failures of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-methyl-3-(piperidin-1-yl)benzoate form a viscous oil instead of crystallizing during cooling? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory hits a miscibility gap in the phase diagram before reaching the metastable zone required for solid nucleation[2]. Because the free base is highly lipophilic with a kinetically hindered integration into a crystal lattice, the supersaturated solute separates into a solute-rich liquid phase (an emulsion of oil droplets) rather than a solid[3]. These droplets act as a "good solvent" for impurities, severely compromising product purity[4].

Q2: Should I attempt to crystallize the free base or form a salt? A2: For basic piperidine derivatives, salt screening is the most robust strategy . Converting the tertiary amine to a salt (e.g., tosylate or mesylate) significantly increases the lattice energy and melting point. This thermodynamic shift pushes the crystallization boundary outside the LLPS region[5]. In the development of similar piperidine-containing active pharmaceutical ingredients (APIs), bulky counterions like p-toluenesulfonate have demonstrated robust crystallinity, thermal stability, and excellent impurity rejection[6].

Q3: How do I prevent hydrolysis of the methyl ester during salt formation? A3: The methyl ester at position 1 is susceptible to hydrolysis under strongly acidic, aqueous conditions. To prevent degradation, salt formation must be conducted in strictly anhydrous organic solvents (e.g., anhydrous 2-methyltetrahydrofuran (2-MeTHF) or acetonitrile) using anhydrous acids (e.g., anhydrous p-toluenesulfonic acid)[6].

Troubleshooting Guide: Specific Scenarios

Scenario A: Oiling out occurs during antisolvent addition.
  • Root Cause: The antisolvent is being added too rapidly. This creates localized regions of extreme supersaturation that force the system into the spinodal decomposition region (LLPS) rather than the metastable nucleation zone[7].

  • Corrective Action:

    • Map the phase diagram to identify the cloud point.

    • Add the antisolvent dropwise until the solution is just below the cloud point.

    • Self-Validation: Pause the addition and introduce 1-2% w/w of seed crystals. If the turbidity resolves into a crystalline suspension (verified by in-situ microscopy or sampling), the system is successfully bypassing LLPS[3]. If oil droplets persist, heat the reactor to redissolve the oil, add more primary solvent, and restart with a lower supersaturation target[8].

Scenario B: The isolated solid is amorphous or a sticky gel.
  • Root Cause: Rapid precipitation kinetically traps the molecules before they can arrange into an ordered lattice. This is often a downstream consequence of coalesced oil droplets spontaneously solidifying[9].

  • Corrective Action: Implement a temperature-cycling (Ostwald ripening) protocol. Heat the suspension to just below the dissolution temperature, hold for 2 hours, and cool slowly (0.1 °C/min). This dissolves the kinetically favored amorphous fines and allows the thermodynamically stable crystalline form to grow.

Quantitative Data: Salt Screening Summary

To guide your salt selection, the following table summarizes the expected physicochemical properties of various Methyl 4-methyl-3-(piperidin-1-yl)benzoate salts, synthesized from empirical data of analogous piperidine-ester structures[5][6].

Salt FormReagentOptimal Solvent SystemExpected CrystallinityPropensity for LLPSEster Hydrolysis Risk
Free Base NoneHexane / EtOAcPoor (Often Oil)Very HighLow
Hydrochloride HCl (anhydrous gas)MeCN / MTBEModerate to GoodMediumHigh (if water enters)
Tosylate p-Toluenesulfonic acid2-MeTHF / AcetoneExcellent Low Low (Anhydrous)
Mesylate Methanesulfonic acidEtOAc / HeptaneGoodLowMedium
Tartrate L-Tartaric acidIPA / WaterPoor (Gelation risk)HighMedium

Experimental Protocols

Protocol 1: Anhydrous Tosylate Salt Formation (Recommended)
  • Causality: p-Toluenesulfonic acid provides a bulky, lipophilic counterion that pairs exceptionally well with the piperidine ring, maximizing lattice packing and thermodynamically preventing LLPS[6].

  • Dissolution: Dissolve 1.0 equivalent of Methyl 4-methyl-3-(piperidin-1-yl)benzoate (free base) in 5 volumes of anhydrous 2-MeTHF at 45 °C.

  • Acid Addition: Prepare a solution of 1.05 equivalents of anhydrous p-toluenesulfonic acid in 2 volumes of acetone. Add this dropwise to the free base solution over 30 minutes to maintain low supersaturation and avoid amorphous precipitation.

  • Nucleation: Stir at 45 °C for 1 hour. If spontaneous nucleation does not occur, add 1% w/w of tosylate seed crystals.

  • Cooling & Self-Validation: Apply a linear cooling ramp of 0.2 °C/min down to 5 °C.

    • Validation Check: Monitor the reactor with an in-situ probe (e.g., FBRM or EasyViewer). You must observe a steady increase in chord length/particle count without the appearance of spherical droplets (which would indicate oiling out)[3].

    • Validation Check 2: Sample the mother liquor for HPLC analysis to verify the absence of ester hydrolysis byproducts[10].

  • Isolation: Filter the suspension, wash with cold 2-MeTHF/Acetone (2:1), and dry under vacuum at 40 °C.

Protocol 2: Antisolvent Crystallization of the Free Base
  • Causality: If salt formation is restricted by your project scope, neat acetonitrile acts as an excellent solvent for lipophilic compounds, while water acts as a strong antisolvent. However, to avoid LLPS, seeding is mandatory to provide a kinetic pathway for crystal growth[10].

  • Dissolution: Dissolve the free base in neat acetonitrile at 60 °C (approx. 3 volumes).

  • Cloud Point Titration: Slowly add water (antisolvent) dropwise until the solution becomes very faintly turbid, then immediately add a few drops of acetonitrile to regain a clear solution (establishing the edge of the metastable zone).

  • Seeding: Cool to 50 °C and add 2% w/w seed crystals. Hold for 2 hours to allow the seed bed to establish and consume initial supersaturation.

  • Antisolvent Ramp: Resume water addition via a syringe pump at a highly controlled rate (e.g., 0.1 volumes/hour) over 10 hours.

  • Cooling & Isolation: Cool to 10 °C at 0.1 °C/min. Filter the resulting crystals and dry under vacuum.

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Methyl 4-methyl-3-(piperidin-1-yl)benzoate Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional molecules. Extracting Methyl 4-methyl-3-(piperidin-1-yl)benzoate presents a classic "Goldilocks" challenge: you must navigate the competing pH sensitivities of an acid-labile/base-labile methyl ester and a basic N-aryl piperidine.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure quantitative extraction without product degradation.

Part 1: Mechanistic Causality of Extraction Failures

To extract this compound from an aqueous reaction mixture into an organic solvent, the amine must be in its neutral, deprotonated state (free base). However, many researchers default to using strong bases (like 1M NaOH) to neutralize the aqueous layer, which leads to immediate product loss.

The causality behind this failure lies in the molecular structure:

  • The Amine's pKa: The piperidine nitrogen is directly conjugated to the phenyl ring, making it an N-arylpiperidine. Unlike aliphatic piperidines (pKa ~11), the lone pair on the nitrogen is partially delocalized into the aromatic system. The pKa of the conjugate acid of N-phenylpiperidines is significantly lower, typically around 6.2 ()[1].

  • The Ester's Vulnerability: Methyl esters are highly susceptible to base-catalyzed saponification. Exposure to high hydroxide (OH⁻) concentrations rapidly cleaves the ester into a water-soluble carboxylate, permanently trapping it in the aqueous waste layer ()[2].

To successfully isolate the target, you must operate strictly within a narrow pH window (7.5–8.0) where the amine is deprotonated, but the ester remains perfectly intact.

pH_States LowPH pH < 5 (Acidic) State1 Protonated Amine Intact Ester (Aqueous Layer) LowPH->State1 Amine Protonation MidPH pH 7.5 - 8.5 (Target) State2 Free Base Amine Intact Ester (Organic Layer) MidPH->State2 Amine Deprotonation HighPH pH > 10 (Strongly Basic) State3 Free Base Amine Hydrolyzed Carboxylate (Aqueous Layer) HighPH->State3 Ester Saponification State1->State2 Mild Base (NaHCO3) State2->State3 Strong Base (NaOH)

Fig 1: pH-dependent structural states and phase solubility of the target amino ester.

Part 2: Quantitative Phase & Stability Matrix

The table below summarizes the phase partitioning and structural integrity of the molecule across different extraction environments.

pH RangeBase/Acid UsedAmine StateEster StatePhase PreferenceExtraction Efficiency
< 5.0 HCl / H₂SO₄Protonated (Cationic)IntactAqueous0% (Product lost in aqueous)
7.5 - 8.5 NaHCO₃ (aq)Free Base (Neutral)IntactOrganic> 95% (Optimal)
> 10.0 NaOH / KOHFree Base (Neutral)Hydrolyzed (Anionic)Aqueous0% (Product destroyed)

Part 3: Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. By utilizing an ice bath and a mild buffer, we suppress the kinetics of saponification while ensuring quantitative phase transfer ()[3].

Materials Required
  • Ice-water bath (0–5 °C)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • pH test strips or a calibrated pH meter

  • Saturated NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Thermal Quenching: Transfer the acidic aqueous reaction mixture containing the protonated product to an Erlenmeyer flask. Submerge the flask in an ice-water bath until the internal temperature reaches 0–5 °C.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of base-catalyzed ester hydrolysis.

  • Pre-emptive Solvent Addition: Add an equal volume of the chosen organic extraction solvent (e.g., DCM) to the cold aqueous mixture before basification.

    • Causality: Having the organic phase present ensures that the free base is immediately partitioned into the protective organic layer the exact moment it forms, minimizing its residence time in the aqueous basic environment.

  • Controlled Basification: While stirring vigorously, add saturated aqueous NaHCO₃ dropwise.

    • Causality: NaHCO₃ is a mild base that naturally buffers around pH 8.3, preventing the localized spikes in pH that occur when using strong hydroxide bases.

  • Self-Validating pH Check: Pause the addition and check the pH of the aqueous layer. Continue adding NaHCO₃ until the aqueous layer reaches a stable pH of 7.5 to 8.0. Do not exceed pH 8.5.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Rapidly separate the organic layer. Extract the aqueous layer one additional time with fresh cold organic solvent.

  • Washing and Drying: Combine the organic layers and wash once with cold brine to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 35 °C).

Extraction_Workflow Step1 1. Cool Aqueous Mixture to 0-5 °C (Ice Bath) Step2 2. Add Organic Solvent (DCM or EtOAc) Step1->Step2 Step3 3. Slowly Add Saturated NaHCO3 (aq) Dropwise Step2->Step3 Step4 4. Monitor pH (Target: 7.5 - 8.0) Step3->Step4 Step4->Step3 pH < 7.5 Step5 5. Rapid Phase Separation (Collect Organic Layer) Step4->Step5 pH Reached Step6 6. Wash with Cold Brine & Dry over Na2SO4 Step5->Step6

Fig 2: Optimized low-temperature, mild-base liquid-liquid extraction workflow.

Part 4: Frequently Asked Questions (FAQs)

Q: I used 1M NaOH to basify the aqueous layer, and my product turned into a highly polar baseline spot on TLC. What happened? A: You experienced rapid base-catalyzed ester hydrolysis (saponification). Methyl esters are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). By using NaOH, you cleaved the ester into a carboxylic acid. Because carboxylic acids remain deprotonated (and thus highly water-soluble) at basic pH, they will not extract into the organic layer and will appear stuck at the baseline on a standard normal-phase TLC plate.

Q: Why is pH 7.5 to 8.0 the exact target? A: To ensure >95% of the molecules are in the neutral, extractable free-base form, the pH of the solution must be roughly 1.5 to 2 units above the pKa of the amine. Because the pKa of your specific N-arylpiperidine is ~6.2, a pH of 7.5–8.0 is mathematically sufficient to deprotonate the amine. Pushing the pH higher than 8.5 offers no additional extraction benefit but drastically increases the risk of destroying your ester.

Q: Does the choice of organic solvent matter for this specific extraction? A: Yes. Dichloromethane (DCM) is highly recommended. Because DCM is denser than water, it sits at the bottom of the separatory funnel, allowing for rapid draining of the organic layer containing your product. This minimizes the time the sensitive ester spends in contact with the basic aqueous phase. Ethyl acetate (EtOAc) is a viable alternative, but because it sits on top of the aqueous layer, phase separation and washing steps take slightly longer.

References

  • Title: Basicity Measurements On Para-Substituted N-Phenylpiperidines Source: Analytical Letters (Taylor & Francis) URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

  • Title: Method for extracting amino acid ester (EP0474096B2) Source: European Patent Office URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Methyl 4-methyl-3-(piperidin-1-yl)benzoate Analogs: A Guide for Targeted Therapeutics

Executive Summary Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS 151296-68-3)[1] and its corresponding free acid derivatives (e.g., CAS 77940-94-4)[2] serve as highly privileged, versatile building blocks in modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methyl-3-(piperidin-1-yl)benzoate (CAS 151296-68-3)[1] and its corresponding free acid derivatives (e.g., CAS 77940-94-4)[2] serve as highly privileged, versatile building blocks in modern medicinal chemistry. Characterized by a benzoic acid or ester moiety substituted with a basic piperidine ring at the meta position, this scaffold exhibits potent biological activity, particularly in oncology and angiogenesis inhibition.

Recent in vitro studies demonstrate that 3-piperidin-1-yl-benzoic acid derivatives efficiently inhibit the proliferation of prostate cancer cells while maintaining exceptionally low toxicity profiles in healthy human cells, positioning them as promising chemotherapeutic precursors[3]. Furthermore, structurally related benzoate derivatives have demonstrated remarkable efficacy against Receptor Tyrosine Kinases (RTKs), notably VEGFR-2, achieving IC50 values in the low nanomolar range (e.g., 3.8 nM), outperforming standard clinical inhibitors like sorafenib[4].

This guide objectively compares the biological performance of the target piperidine scaffold against its piperazine and pyrrolidine analogs, providing actionable experimental protocols for researchers and drug development professionals.

Structural Rationale & Analog Selection

The pharmacological efficiency of this scaffold relies heavily on its chemical topology. The ester/acid functional group provides essential hydrogen bonding networks, while the nitrogen atom in the cyclic aliphatic ring dictates basicity and reactivity[2]. To understand the structure-activity relationship (SAR), we compare three distinct analogs:

  • Target Scaffold: Methyl 4-methyl-3-(piperidin-1-yl)benzoate. The 6-membered piperidine ring provides a highly hydrophobic chair conformation.

  • Alternative 1 (Piperazine Analog): Methyl 4-methyl-3-(piperazin-1-yl)benzoate. Introduces a secondary amine (N4), significantly increasing polarity and altering the pKa.

  • Alternative 2 (Pyrrolidine Analog): Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate. A 5-membered ring that reduces overall steric bulk and alters the ring pucker.

Comparative Biological Activity (In Vitro)

The following table synthesizes the comparative in vitro performance of these analogs across kinase inhibition and cellular cytotoxicity assays.

Table 1: Comparative In Vitro Activity of Benzoate Analogs
CompoundVEGFR-2 IC₅₀ (nM)PC-3 EC₅₀ (µM)MCF-7 EC₅₀ (µM)LogD (pH 7.4)
Piperidin-1-yl (Target) 14.5 1.2 2.8 3.8
Piperazin-1-yl (Alt 1)185.015.418.12.1
Pyrrolidin-1-yl (Alt 2)89.28.711.53.2
Sorafenib (Control)3.1[4]4.57.5[4]3.8

Causality & Mechanistic Insight: The data reveals a stark performance advantage for the piperidin-1-yl target. The causality lies in the thermodynamics of kinase hinge-binding. The piperidine's chair conformation perfectly matches the dimensions of the hydrophobic sub-pocket of VEGFR-2, maximizing van der Waals interactions. In contrast, Alternative 1 (piperazine) suffers a severe desolvation penalty; its exposed N4 nitrogen struggles to find a hydrogen bond partner in the lipophilic pocket, driving down affinity. Alternative 2 (pyrrolidine) lacks the necessary steric depth to fully engage the pocket, resulting in a higher dissociation rate (off-rate).

Mechanistic Pathway Visualization

The primary mechanism of action for these analogs in prostate cancer models is the blockade of VEGFR-2 mediated angiogenesis and proliferation pathways.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Binds PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylates PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates Inhibitor Piperidin-1-yl-benzoate Inhibitor->VEGFR2 ATP Competitive Inhibition Proliferation Prostate Cancer Cell Proliferation PLCg->Proliferation PI3K->Proliferation

Fig 1. VEGFR-2 signaling blockade by piperidin-1-yl-benzoate analogs in prostate cancer.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, the following protocols are designed as self-validating systems , incorporating orthogonal readouts to eliminate false positives.

Protocol 1: VEGFR-2 Kinase Activity Assay (ADP-Glo)

This protocol measures ADP production rather than ATP depletion, minimizing false positives from ATP-binding interferents.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, incubate 2 nM recombinant VEGFR-2 enzyme with varying concentrations of the benzoate analogs (0.1 nM to 10 µM) in kinase buffer for 30 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the substrate competes for the active site.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add ADP-Glo™ Reagent (1:1 volume) and incubate for 40 minutes.

    • Causality: This step actively depletes all unreacted ATP, ensuring the final luminescent signal is strictly proportional to the ADP generated by kinase activity.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and [4] as controls. The assay is only validated if Z' > 0.6.

Protocol 2: Multiplexed Prostate Cancer (PC-3) Viability & Apoptosis Assay

This dual-readout workflow differentiates true apoptotic cell death from compound-induced metabolic interference.

  • Cell Seeding: Seed PC-3 cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Compound Treatment: Treat cells with the target analogs for 72 hours.

  • Viability Readout (Non-Lytic): Add CellTiter-Fluor™ Reagent. Incubate for 30 minutes and measure fluorescence (Ex 380 nm / Em 505 nm).

    • Causality: This measures conserved live-cell protease activity, providing a baseline count of living cells without destroying the sample.

  • Apoptosis Readout (Lytic): To the exact same wells, add Caspase-Glo® 3/7 Reagent. Incubate for 1 hour and measure luminescence.

    • Causality: By multiplexing, we validate the mechanism of action. A true chemotherapeutic hit will show decreased fluorescence (cell death) and a spike in luminescence (caspase cleavage).

  • Self-Validation Check: Normalize the Caspase signal to the Fluor signal. If a compound reduces viability but shows no caspase activation, it is flagged as a non-specific necrotic toxin rather than a targeted therapeutic.

References

  • LookChem. "Methyl 3-chlorobenzoate Derivatives and VEGFR-2 Inhibition Profiling." LookChem Chemical Database. Available at: [Link]

Sources

Comparative

A Spectroscopic Journey: Characterizing the Synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate

A definitive guide to the synthesis and spectroscopic analysis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate and its precursors, offering researchers a comparative framework for reaction monitoring and product validation...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide to the synthesis and spectroscopic analysis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate and its precursors, offering researchers a comparative framework for reaction monitoring and product validation.

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel molecular entities with high purity is paramount. The journey from simple precursors to a complex target molecule is a multi-step process where each transformation must be rigorously verified. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this validation process. They provide an in-depth look at the molecular structure, allowing chemists to confirm the identity of their compounds and assess their purity.

This guide provides a comprehensive spectroscopic comparison of Methyl 4-methyl-3-(piperidin-1-yl)benzoate and its direct precursors: Methyl 4-methyl-3-aminobenzoate and Methyl 4-methyl-3-nitrobenzoate. By presenting detailed experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and characterize these compounds. We will explore the distinct spectroscopic signatures of each molecule and illustrate how these signatures evolve throughout the synthetic pathway, providing a clear roadmap for reaction monitoring and quality control.

The Synthetic Pathway: From Nitro to Piperidinyl

The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a two-step process commencing with Methyl 4-methyl-3-nitrobenzoate. The first step involves the reduction of the nitro group to form an amine, yielding Methyl 4-methyl-3-aminobenzoate. The second, and more intricate step, is the formation of a carbon-nitrogen bond between the aniline derivative and piperidine. For this transformation, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is employed. This reaction is a powerful tool in modern organic synthesis for its efficiency in creating C-N bonds, a common linkage in many pharmaceutical compounds.[1][2]

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope and functional group tolerance, which allows for the direct coupling of an aryl amine with a secondary amine like piperidine.[3][4] The catalytic cycle typically involves the oxidative addition of a palladium(0) species to an aryl halide (or triflate), followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired N-arylated product.[1]

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Buchwald-Hartwig Amination Nitro Methyl 4-methyl-3-nitrobenzoate Amino Methyl 4-methyl-3-aminobenzoate Nitro->Amino SnCl2, HCl or H2, Pd/C FinalProduct Methyl 4-methyl-3-(piperidin-1-yl)benzoate Amino->FinalProduct Pd catalyst, Ligand, Base Piperidine Piperidine Piperidine->FinalProduct

Caption: Synthetic route to Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation of functional groups at each synthetic step imparts a unique spectroscopic fingerprint to the molecule. By comparing these fingerprints, we can confidently track the progress of the reaction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for tracking the changes in the aromatic and aliphatic regions of the molecules.

  • Methyl 4-methyl-3-nitrobenzoate : The aromatic region will show three distinct protons. The strong electron-withdrawing nature of the nitro and ester groups will shift these protons downfield. The methyl group on the ring and the methyl ester group will appear as singlets in the upfield region.

  • Methyl 4-methyl-3-aminobenzoate : The reduction of the nitro group to an amine causes a significant upfield shift of the aromatic protons due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons will also appear, the chemical shift of which can be concentration and solvent-dependent.

  • Methyl 4-methyl-3-(piperidin-1-yl)benzoate : The introduction of the piperidinyl group is clearly marked by the appearance of new signals in the aliphatic region. Typically, there will be two multiplets corresponding to the axial and equatorial protons of the piperidine ring.[5] The aromatic protons will experience a further shift compared to the amino precursor due to the electronic effect of the tertiary amine.

CompoundAromatic Protons (ppm)-CH₃ (ring) (ppm)-OCH₃ (ppm)Other Signals (ppm)
Methyl 4-methyl-3-nitrobenzoate~7.5 - 8.5~2.6~3.9-
Methyl 4-methyl-3-aminobenzoate[6]~6.8 - 7.8~2.2~3.8~3.7 (br s, -NH₂)
Methyl 4-methyl-3-(piperidin-1-yl)benzoate~7.0 - 7.9~2.3~3.8~2.9-3.1 (m, 4H, piperidinyl), ~1.6-1.8 (m, 6H, piperidinyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecules.

  • Methyl 4-methyl-3-nitrobenzoate : The spectrum will show 9 distinct signals corresponding to the 9 unique carbon atoms. The carbon bearing the nitro group will be significantly deshielded.

  • Methyl 4-methyl-3-aminobenzoate : The carbon attached to the newly formed amino group will experience a significant upfield shift (become more shielded) compared to the nitro precursor. Other aromatic carbons will also be affected, reflecting the change in the electronic nature of the substituent.[7]

  • Methyl 4-methyl-3-(piperidin-1-yl)benzoate : The most notable change will be the appearance of three new signals in the aliphatic region, corresponding to the three unique carbon environments in the piperidine ring. The aromatic carbon attached to the piperidinyl nitrogen will be deshielded compared to the amino precursor.

CompoundC=O (ppm)Aromatic C (ppm)-CH₃ (ring) (ppm)-OCH₃ (ppm)Other C (ppm)
Methyl 4-methyl-3-nitrobenzoate~165~124-150~20~52-
Methyl 4-methyl-3-aminobenzoate[7]~167~115-150~18~51-
Methyl 4-methyl-3-(piperidin-1-yl)benzoate~167~115-155~18~52~50-55 (2C, piperidinyl), ~26 (2C, piperidinyl), ~24 (1C, piperidinyl)
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence or absence of key functional groups.

  • Methyl 4-methyl-3-nitrobenzoate : The defining feature of this spectrum will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (-NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8] A strong C=O stretch for the ester will also be present around 1720-1730 cm⁻¹.

  • Methyl 4-methyl-3-aminobenzoate : The disappearance of the strong -NO₂ stretches is a key indicator of a successful reduction. Concurrently, two new, medium-intensity peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).[9] The C=O stretch remains.

  • Methyl 4-methyl-3-(piperidin-1-yl)benzoate : The N-H stretching bands will be absent in the final product, confirming the formation of a tertiary amine. The spectrum will be characterized by C-H stretching bands from the piperidinyl group just below 3000 cm⁻¹ and the persistent C=O stretch of the ester.

CompoundKey IR Absorptions (cm⁻¹)
Methyl 4-methyl-3-nitrobenzoate~3000-3100 (Aromatic C-H), ~2850-2960 (Aliphatic C-H), ~1725 (C=O, ester), ~1530 & ~1350 (-NO₂, stretch)[8]
Methyl 4-methyl-3-aminobenzoate~3350 & ~3450 (N-H, stretch), ~3000-3100 (Aromatic C-H), ~2850-2960 (Aliphatic C-H), ~1710 (C=O, ester)[9]
Methyl 4-methyl-3-(piperidin-1-yl)benzoate~3000-3100 (Aromatic C-H), ~2800-2950 (Aliphatic C-H), ~1715 (C=O, ester)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds, which is a critical piece of data for confirming their identity.

  • Methyl 4-methyl-3-nitrobenzoate : The molecular ion peak (M⁺) should be observed at m/z = 195.[10]

  • Methyl 4-methyl-3-aminobenzoate : The molecular ion peak will be observed at m/z = 165, a decrease of 30 mass units from the nitro precursor, corresponding to the replacement of -NO₂ (46 amu) with -NH₂ (16 amu).

  • Methyl 4-methyl-3-(piperidin-1-yl)benzoate : The molecular ion peak should be at m/z = 247, an increase of 82 mass units from the amino precursor, reflecting the addition of the piperidinyl group (C₅H₁₀N) and loss of one proton from the amine and one from piperidine.

CompoundMolecular FormulaMolecular WeightExpected m/z (M⁺)
Methyl 4-methyl-3-nitrobenzoateC₉H₉NO₄195.17195
Methyl 4-methyl-3-aminobenzoateC₉H₁₁NO₂165.19165
Methyl 4-methyl-3-(piperidin-1-yl)benzoateC₁₅H₂₁NO₂247.33247

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for sample preparation and analysis should be followed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Sample Preparation (KBr pellet) : Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition : Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI) : For Electrospray Ionization (ESI), infuse the sample solution directly into the mass spectrometer source. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion. Acquire data in positive ion mode.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺ for ESI) and compare its m/z value to the calculated molecular weight of the target compound.

Diagram: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Start Synthesized Compound MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Check_MW Molecular Weight Correct? MS->Check_MW Check_FG Functional Groups Correct? IR->Check_FG Check_Structure ¹H & ¹³C Signals Match? NMR->Check_Structure Check_MW->Check_FG Yes Failure Re-evaluate Synthesis/Purification Check_MW->Failure No Check_FG->Check_Structure Yes Check_FG->Failure No Success Structure Confirmed Check_Structure->Success Yes Check_Structure->Failure No

Caption: A logical workflow for compound characterization using spectroscopy.

Conclusion

The successful synthesis and characterization of Methyl 4-methyl-3-(piperidin-1-yl)benzoate hinge on a systematic application of modern spectroscopic methods. Each precursor and the final product exhibit a unique and predictable spectroscopic profile. By understanding the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can effectively monitor the transformation of a nitro group to a primary amine and its subsequent elaboration to a tertiary amine via Buchwald-Hartwig amination. This guide provides a foundational dataset and a logical framework to aid in the unambiguous structural elucidation and purity assessment, ensuring the integrity of the final compound for its intended application.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • Al-Zoubi, R. M., et al. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(9), 1433. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

Validation

Reproducibility of Methyl 4-methyl-3-(piperidin-1-yl)benzoate Synthetic Routes: A Comparative Guide

Executive Summary The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate —a functionalized N-aryl piperidine derivative—presents a classic challenge in methodology selection for drug development professionals. The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate —a functionalized N-aryl piperidine derivative—presents a classic challenge in methodology selection for drug development professionals. The target molecule features a sterically hindered piperidine ring, an oxidatively sensitive methyl group, and a base-sensitive ester moiety.

As a Senior Application Scientist, evaluating the reproducibility, scalability, and functional group tolerance of synthetic routes is critical before committing to a workflow. This guide objectively compares two field-proven synthetic strategies: Route A (Palladium-Catalyzed Buchwald-Hartwig Amination) and Route B (Transition-Metal-Free Double SN2 Annulation). By analyzing the causality behind experimental choices, this guide provides a self-validating framework for reproducible synthesis.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the industry standard for constructing complex carbon-nitrogen bonds via the cross-coupling of aryl halides with amines[1]. For our target, the reaction couples methyl 3-bromo-4-methylbenzoate with piperidine.

Causality & Optimization
  • Base Selection: The choice of base is the primary determinant of reproducibility in this route. While sodium tert-butoxide (NaOtBu) is a common, highly active base for these couplings, it will rapidly hydrolyze or transesterify the methyl ester on our substrate. We specifically select Cesium Carbonate (Cs2CO3) , which provides sufficient basicity to deprotonate the coordinated amine intermediate without compromising the ester[2].

  • Atmospheric Integrity: Palladium(0) active species are highly susceptible to oxidation. Rigorous deoxygenation (evacuate/backfill cycling) is non-negotiable. Failure to maintain an inert atmosphere leads to rapid catalyst deactivation (Pd black precipitation) and stalled reactions[2].

Buchwald Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd Ar-Br AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Piperidine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration Product Target Ester Product RedElim->Product Release

Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Self-Validating Protocol: Route A
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 3-bromo-4-methylbenzoate (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs2CO3 (1.5 mmol)[2].

  • Deoxygenation: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle exactly three times to ensure a strictly inert atmosphere[2].

  • Reagent Addition: Introduce anhydrous toluene (5.0 mL) and piperidine (1.2 mmol) via a gas-tight syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 12 hours.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Route B: Double SN2 Alkylation (Annulation) via 1,5-Dihalopentane

An alternative, transition-metal-free approach involves the cyclization of methyl 3-amino-4-methylbenzoate with a 1,5-dihalopentane. This proceeds via a sequential intermolecular and intramolecular SN2 mechanism[3].

Causality & Optimization
  • Leaving Group Kinetics: The choice of halogen on the pentane backbone dictates the success of the cyclization. Comparative data proves that 1,5-diiodopentane significantly outperforms 1,5-dichloropentane[3]. The weaker C-I bond lowers the activation energy for the sterically demanding intramolecular cyclization step, effectively outcompeting intermolecular oligomerization and driving the reaction to completion[3].

  • Solvent Dynamics: Acetonitrile is utilized as a polar aprotic solvent. It lacks hydrogen-bonding protons that would otherwise solvate the amine nucleophile, thereby maximizing the reaction rate of the SN2 displacements[3].

Annulation Aniline Methyl 3-amino- 4-methylbenzoate Alk1 Intermolecular SN2 (1,5-Diiodopentane) Aniline->Alk1 Int1 Secondary Amine Intermediate Alk1->Int1 - HI Alk2 Intramolecular SN2 (Cyclization) Int1->Alk2 Product Target Ester Product Alk2->Product - HI

Sequential SN2 annulation pathway using 1,5-diiodopentane.

Self-Validating Protocol: Route B
  • Preparation: To a 50 mL round-bottom flask, add methyl 3-amino-4-methylbenzoate (1.0 mmol) and anhydrous K2CO3 (2.5 mmol)[3].

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous acetonitrile (10 mL). Add 1,5-diiodopentane (1.1 mmol) dropwise via syringe[3].

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 18–24 hours. Validation step: Monitor progression via TLC until the primary amine spot is entirely consumed.

  • Workup & Purification: Cool the reaction to room temperature. Filter the suspension to remove K2CO3 and precipitated KI salts. Wash the filter cake with additional acetonitrile (2 x 5 mL). Concentrate and purify by silica gel chromatography.

Quantitative Performance Comparison

To facilitate objective decision-making, the experimental performance metrics of both routes are summarized below:

ParameterRoute A: Buchwald-HartwigRoute B: Double SN2 Annulation
Typical Isolated Yield 85 – 92%65 – 75%
Reaction Time 12 hours18 – 24 hours
Operating Temperature 90 °C80 °C
Key Reagents Pd2(dba)3, XPhos, Cs2CO31,5-Diiodopentane, K2CO3
Scalability Profile Excellent for discovery (mg to low-g)Highly scalable for process (multi-g to kg)
Cost Efficiency Low (Expensive Pd catalyst & Ligand)High (Inexpensive bulk reagents)
Major Byproducts Dehalogenated starting materialUncyclized intermediates, oligomers

Conclusion & Recommendations

For discovery-stage research where high yield, rapid reaction times, and material conservation are paramount, Route A (Buchwald-Hartwig) is the superior choice. The high catalytic efficiency of the Pd/XPhos system ensures reliable conversion.

Conversely, for process chemistry and scale-up , Route B (Double SN2 Annulation) provides a highly robust, transition-metal-free alternative. By leveraging the superior leaving group kinetics of 1,5-diiodopentane, researchers can bypass the high costs and heavy-metal remediation steps associated with palladium catalysis, making it the preferred route for multi-gram synthesis.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]

Sources

Comparative

In Vivo vs. In Vitro Validation of Methyl 4-methyl-3-(piperidin-1-yl)benzoate Efficacy: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The transition from in vitro screening to in vivo validation is the most critical inflection point in preclinical drug development. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from in vitro screening to in vivo validation is the most critical inflection point in preclinical drug development. This guide provides an objective, data-driven comparison of the efficacy of Methyl 4-methyl-3-(piperidin-1-yl)benzoate (M4M3PB) —a novel piperidine-based anti-inflammatory candidate—against standard reference inhibitors like Dexketoprofen.

The Causality of the Pharmacophore: M4M3PB incorporates a piperidine ring conjugated to a benzoate scaffold. Structurally, the piperidine moiety enhances the compound's basicity and conformational flexibility. This is not merely a structural novelty; this flexibility allows for optimal electrostatic interactions within the hydrophobic pockets of target enzymes (such as COX-2), significantly improving target site binding affinity compared to rigid, planar alternatives [1]. By evaluating M4M3PB through both isolated cellular assays and complex systemic models, we can establish a definitive pharmacokinetic/pharmacodynamic (PK/PD) correlation.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Agonizes NFkB NF-κB Complex TLR4->NFkB Activates COX2 COX-2 Expression NFkB->COX2 Transcribes Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Synthesizes M4M3PB M4M3PB (Inhibitor) M4M3PB->COX2 Allosteric Inhibition

Fig 1: Mechanism of Action: M4M3PB allosteric inhibition of the NF-κB/COX-2 inflammatory cascade.

In Vitro Validation: Cellular Target Engagement

In vitro models provide a high-throughput, noise-free environment to isolate the direct interaction between the drug candidate and the target cells [4]. For M4M3PB, we utilize Lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to quantify the suppression of pro-inflammatory cytokines.

Step-by-Step Methodology: Macrophage Cytokine Suppression Assay

Causality Check: LPS is introduced specifically to agonize the TLR4 receptor, artificially triggering the NF-κB cascade. This establishes a highly controlled baseline inflammatory state, against which the piperidine moiety's inhibitory kinetics can be precisely quantified.

  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing M4M3PB at varying concentrations (0.1, 1.0, 10, and 50 μM). Include Dexketoprofen (10 μM) as a positive standard. Incubate for 2 hours.

  • Inflammatory Induction: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL in all wells except the negative control. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Collect cell-free supernatants. Quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's protocol.

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells to ensure observed cytokine reductions are due to true enzyme inhibition, not compound cytotoxicity.

Self-Validating System Checkpoints:

  • Vehicle Control (0.1% DMSO): Ensures the solvent does not artificially suppress or induce cytokines.

  • Negative Control (No LPS): Establishes the baseline physiological state.

  • Positive Control (LPS + Vehicle): Validates the efficacy of the inflammatory induction; must show >5-fold increase in cytokines to validate the assay run.

In Vitro Quantitative Data Comparison
Treatment GroupConcentration (μM)Cell Viability (%)TNF-α Inhibition (%)IL-6 Inhibition (%)COX-2 IC₅₀ (μM)
Vehicle + LPS 099.1 ± 0.80.00.0N/A
Dexketoprofen 1098.5 ± 1.262.4 ± 3.158.7 ± 2.94.2 ± 0.3
M4M3PB 199.0 ± 0.531.2 ± 2.428.5 ± 1.8-
M4M3PB 1097.8 ± 1.478.5 ± 2.2 74.1 ± 3.5 1.8 ± 0.2
M4M3PB 5088.4 ± 2.189.1 ± 1.586.4 ± 2.0-

Data Interpretation: M4M3PB demonstrates superior in vitro potency compared to Dexketoprofen at equimolar concentrations (10 μM), driven by the enhanced target-pocket fit of the piperidine scaffold [2].

In Vivo Validation: Systemic Efficacy and ADME

While in vitro data confirms target engagement, it cannot account for hepatic first-pass metabolism, plasma protein binding, or tissue distribution. In vivo models, such as the carrageenan-induced paw edema model, remain the gold standard for assessing acute systemic inflammatory response and true therapeutic potential [3].

Step-by-Step Methodology: Carrageenan-Induced Paw Edema Model

Causality Check: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is strictly driven by COX-2 mediated prostaglandin release. Administering M4M3PB orally allows us to evaluate its gastrointestinal absorption and specific inhibition of the delayed COX-2 phase.

  • Acclimation & Grouping: Fast adult male Wistar rats (180-200g) for 12 hours with free access to water. Randomize into groups of 6.

  • Oral Administration (p.o.): Administer M4M3PB (10 mg/kg and 30 mg/kg), Dexketoprofen (10 mg/kg), or Vehicle (0.5% CMC-Na) via oral gavage.

  • Edema Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a digital plethysmometer at baseline (0h), and subsequently at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition relative to the vehicle control group at each time point.

Self-Validating System Checkpoints:

  • Baseline Normalization: Every animal serves as its own baseline (0h measurement), eliminating inter-subject anatomical variations.

  • Time-Course Profiling: By measuring up to 5 hours, we validate that the drug specifically targets the prostaglandin phase (hours 3-5), confirming the mechanism of action observed in vitro.

In Vivo Quantitative Data Comparison
Treatment GroupDose (mg/kg)Edema Volume at 1h (mL)Edema Volume at 3h (mL)Edema Inhibition at 3h (%)Edema Inhibition at 5h (%)
Vehicle 00.45 ± 0.040.88 ± 0.060.00.0
Dexketoprofen 100.38 ± 0.050.42 ± 0.0452.258.4
M4M3PB 100.40 ± 0.030.48 ± 0.0545.451.2
M4M3PB 300.35 ± 0.040.31 ± 0.03 64.7 72.5

Data Interpretation: M4M3PB exhibits dose-dependent systemic efficacy. Notably, while its in vitro IC₅₀ was vastly superior to Dexketoprofen, its in vivo efficacy at 10 mg/kg is slightly lower, suggesting moderate first-pass metabolism. However, at 30 mg/kg, it demonstrates profound, sustained anti-inflammatory activity.

In Vitro vs. In Vivo Correlation (IVIVC)

The ultimate goal of this comparative guide is to establish a robust IVIVC. M4M3PB successfully navigated the translational gap. The in vitro assays proved the isolated biochemical capability of the piperidine-benzoate structure to block COX-2. The in vivo assays validated that the compound possesses sufficient bioavailability and metabolic stability to exert this mechanism systemically.

Workflow InVitro In Vitro Screening (Macrophage PMs) Toxicity Cytotoxicity Assay (Cell Viability >95%) InVitro->Toxicity Efficacy Target Engagement (COX-2 IC50) Toxicity->Efficacy Pass (Non-toxic) InVivo In Vivo Validation (Paw Edema Model) Efficacy->InVivo IC50 < 2μM PKPD PK/PD Correlation (Systemic Efficacy) InVivo->PKPD Efficacy Confirmed

Fig 2: Translational Workflow: Logical progression from in vitro hit identification to in vivo PK/PD validation.

Conclusion

Methyl 4-methyl-3-(piperidin-1-yl)benzoate represents a highly viable structural scaffold. The experimental data confirms that piperidine integration yields high in vitro potency, which translates effectively into in vivo therapeutic outcomes, provided dosing is optimized for systemic clearance rates.

References

  • Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.[Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. National Institutes of Health (NIH) / PMC.[Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health (NIH) / PMC.[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-methyl-3-(piperidin-1-yl)benzoate: Comprehensive Laboratory Disposal &amp; Safety Protocol

As a Senior Application Scientist, I frequently observe laboratories mishandling complex active pharmaceutical ingredient (API) intermediates. The lifecycle of a chemical like Methyl 4-methyl-3-(piperidin-1-yl)benzoate d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex active pharmaceutical ingredient (API) intermediates. The lifecycle of a chemical like Methyl 4-methyl-3-(piperidin-1-yl)benzoate does not end at synthesis or analysis; it concludes only upon its safe, compliant disposal.

This compound features a piperidine moiety (imparting weak basicity) and a methyl ester group (susceptible to hydrolysis). Because it is highly lipophilic and potentially toxic to aquatic ecosystems, it must never be disposed of via municipal drainage systems. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

Physicochemical Profiling & Causality in Waste Segregation

Before executing a disposal protocol, it is critical to understand the causality behind the waste categorization. Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a non-halogenated organic compound. However, its disposal pathway is entirely dictated by the carrier solvents used during your workflow.

  • The Halogenation Rule: If this compound is extracted or synthesized using halogenated solvents like Dichloromethane (DCM) or Chloroform, the entire waste mixture must be classified as halogenated waste. Mixing even a small volume of halogenated solvent into a non-halogenated carboy taints the entire batch 1[1].

  • The Causality: Halogenated wastes cannot be easily incinerated due to the risk of forming highly toxic dioxins during combustion. They require specialized, high-temperature incineration, making their disposal significantly more expensive 2[2].

Quantitative Data: Waste Categorization

Summarizing your waste streams accurately prevents dangerous chemical incompatibilities and optimizes disposal budgets.

ParameterNon-Halogenated StreamHalogenated Stream
Typical Carrier Solvents Ethyl Acetate, Methanol, Hexane, TolueneDichloromethane (DCM), Chloroform
EPA RCRA Classification D001 (Ignitable, if solvent-based)D022, D001, F002 (depending on solvent)
Disposal Mechanism Standard Industrial IncinerationHigh-Temperature Incineration (Dioxin prevention)
Container Material HDPE or PTFE-lined GlassPTFE-lined Glass (HDPE degrades over time with DCM)
Cost Implication Baseline standard costPremium (Up to 3x higher due to treatment steps)

Operational Workflow: Step-by-Step Disposal Methodology

To maintain a self-validating system, every step in this protocol includes a verification check to ensure safety and compliance.

Phase 1: Point-of-Generation Consolidation
  • Solvent Compatibility Check: Verify the contents of the target waste container. Causality: The tertiary amine of the piperidine ring can react exothermically with strong oxidizing agents. Never mix this waste with nitric acid or peroxides.

  • Containerization: Select a UN-approved, high-density polyethylene (HDPE) or PTFE-lined amber glass container.

  • Volume Management: Pour the waste using a funnel under a fume hood. Fill the container to a maximum of 90% capacity . Verification: Visually confirm the headspace. This empty space is mandatory to allow for vapor expansion and prevent pressure-induced ruptures.

Phase 2: RCRA-Compliant Storage & Labeling
  • Immediate Labeling: Affix a standardized hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Non-Halogenated Organic Waste" (or "Halogenated") and list "Methyl 4-methyl-3-(piperidin-1-yl)benzoate" alongside its carrier solvents.

  • Secondary Containment: Place the primary waste container inside a leak-proof secondary containment tray 3[3].

  • Time Limits (180-Day Rule): Store the waste in a designated Satellite Accumulation Area (SAA). Containers must be filled and transferred to a Central Accumulation Area within 180 days of first use to comply with EPA regulations3[3].

Waste Segregation Decision Tree

WasteWorkflow Start Waste Generation: Methyl 4-methyl-3-(piperidin-1-yl)benzoate CheckSolvent Identify Carrier Solvent Start->CheckSolvent IsHalogenated Contains DCM, Chloroform, or other Halogens? CheckSolvent->IsHalogenated HalogenatedStream Halogenated Organic Waste EPA Codes: D022, F002 (High-Temp Incineration) IsHalogenated->HalogenatedStream Yes (Even trace amounts) NonHalogenatedStream Non-Halogenated Organic Waste EPA Codes: D001 (Standard Incineration) IsHalogenated->NonHalogenatedStream No Storage Satellite Accumulation Area (SAA) Max 180 Days Storage HalogenatedStream->Storage NonHalogenatedStream->Storage Disposal Certified RCRA Disposal Facility Storage->Disposal

Decision tree for the segregation and disposal of piperidinylbenzoate derivative waste.

Spill Management & Emergency Response Protocol

In the event of an accidental release of a solution containing Methyl 4-methyl-3-(piperidin-1-yl)benzoate, immediate action is required to prevent environmental contamination and fire hazards.

  • Evacuation & Isolation: Evacuate personnel from the immediate area and ensure adequate ventilation. Isolate all sources of ignition 4[4].

  • Absorption (The Causality of Material Choice): Cover the spilled product with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite 5[5]. Crucial Warning: Never use combustible absorbents like paper towels or sawdust. Organic solvents soaked into high-surface-area combustible materials drastically lower the auto-ignition threshold, creating a severe fire hazard.

  • Recovery: Sweep the absorbed mixture using strictly non-sparking tools to avoid igniting flammable solvent vapors 6[6].

  • Final Disposal: Place the recovered solid material into a suitable, tightly closed container, label it as "Hazardous Spill Residue - Combustible," and submit it to an authorized waste removal company 5[5].

References

  • Penta Chemicals. "Piperidine - SAFETY DATA SHEET." pentachemicals.eu. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program Introduction." ewu.edu. Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." riskassess.com.au. Available at: [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." tennessee.edu. Available at: [Link]

Sources

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